Synthesis Protocol and Mechanistic Rationale for Methyl 4-Azido-3-Hydroxybutyrate
Executive Summary Methyl 4-azido-3-hydroxybutyrate is a highly valuable chiral intermediate in the pharmaceutical industry. It serves as a critical precursor for the synthesis of 4-amino-3-hydroxybutyric acid (GABOB) der...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-azido-3-hydroxybutyrate is a highly valuable chiral intermediate in the pharmaceutical industry. It serves as a critical precursor for the synthesis of 4-amino-3-hydroxybutyric acid (GABOB) derivatives, statin side chains, and 4-hydroxy-2-pyrrolidone (a core scaffold in nootropics like oxiracetam) [1].
This technical guide provides an in-depth analysis of two distinct methodologies for synthesizing methyl 4-azido-3-hydroxybutyrate: the Traditional Chemocatalytic Route via direct nucleophilic substitution (
SN2
), and the Biocatalytic Cascade Route utilizing halohydrin dehalogenase (HHDH). By examining the mechanistic causality behind reagent selection, solvent dynamics, and reaction conditions, this whitepaper serves as a self-validating protocol for process chemists and drug development professionals.
Mechanistic Rationale & Pathway Selection
The synthesis of methyl 4-azido-3-hydroxybutyrate typically begins with methyl 4-chloro-3-hydroxybutyrate. The transformation requires the displacement of the chloride leaving group with an azide nucleophile.
Chemocatalytic Pathway (
SN2
Displacement)
In a purely thermal, uncatalyzed environment, the primary carbon adjacent to the secondary hydroxyl group exhibits mild steric and electronic hindrance, making direct
SN2
displacement by sodium azide (
NaN3
) kinetically sluggish. Without a catalyst, achieving full conversion can take upwards of 120 hours [1].
To bypass this kinetic bottleneck, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the alkyl chloride to form a highly reactive pyridinium intermediate, which is subsequently displaced by the azide ion much faster than the direct attack on the alkyl chloride. Furthermore, utilizing Methyl Isobutyl Ketone (MIBK) as the solvent provides an optimal reflux temperature (~116°C) that supplies the necessary activation energy while maintaining the solubility of the organic substrates [1].
Chemical synthesis workflow for methyl 4-azido-3-hydroxybutyrate via SN2 displacement.
Biocatalytic Pathway (HHDH Cascade)
For highly stereoselective applications, biocatalysis offers a greener, ambient-temperature alternative. Halohydrin dehalogenases (HHDHs) , such as those derived from Arthrobacter sp. or P. lavamentivorans, catalyze a reversible intramolecular nucleophilic displacement. The enzyme facilitates the attack of the neighboring hydroxyl group on the halogen-bearing carbon, releasing
HCl
and forming a transient epoxide intermediate. In the presence of azide, the enzyme then catalyzes the regioselective ring-opening of the epoxide to yield the enantiopure azido-alcohol [2].
This protocol is optimized for high-throughput intermediate generation where racemic mixtures are acceptable or when starting with a pre-resolved chiral pool [1].
Reagents Required:
Methyl 4-chloro-3-hydroxybutyrate: 5.0 g (33 mmol)
Reactor Charging: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 40 mL of MIBK.
Substrate Addition: Dissolve 5.0 g of methyl 4-chloro-3-hydroxybutyrate into the solvent. Ensure complete dissolution.
Catalyst & Nucleophile Introduction: Add 2.3 g of
NaN3
and 403 mg of DMAP to the mixture. Causality Note: The 10 mol% DMAP acts as a phase-transfer/nucleophilic catalyst, dramatically reducing the activation barrier.
Thermal Activation: Heat the mixture to reflux (approx. 116°C) under continuous, vigorous stirring for 11 hours. Monitor the reaction via Gas Chromatography (GC) until the starting material peak disappears.
Cooling & Filtration: Allow the reaction to cool to room temperature. Filter the suspension through a Celite pad to remove precipitated sodium chloride (
NaCl
) and unreacted
NaN3
. Wash the filter cake with a small volume of cold MIBK.
Solvent Removal: Transfer the filtrate to a rotary evaporator. Distill off the MIBK under vacuum (approx. 40-50°C bath temperature) to yield crude methyl 4-azido-3-hydroxybutyrate as a viscous liquid (approx. 5.5 g) [1].
This protocol is utilized when strict enantiomeric purity (e.g., >99% ee) is required for downstream active pharmaceutical ingredient (API) manufacturing [2].
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer adjusted to pH 7.0.
Substrate Solubilization: Dissolve the starting material and
NaN3
into the buffer system. Causality Note: A slight excess of azide drives the equilibrium of the epoxide ring-opening step forward.
Enzyme Addition: Introduce the purified HHDH enzyme to the reaction matrix.
Incubation: Incubate the mixture at 30°C in an orbital shaker (150 rpm) for 12–24 hours. Monitor the release of chloride ions using a halide release assay to track reaction progress [2].
Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Extract the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield enantiopure methyl (R)-4-azido-3-hydroxybutyrate.
Quantitative Data & Yield Analysis
The following table summarizes the comparative metrics between the two synthetic paradigms, allowing process chemists to select the appropriate route based on scale and purity requirements.
Parameter
Chemocatalytic Route (
SN2
)
Biocatalytic Route (HHDH)
Catalyst
DMAP (10 mol%)
Halohydrin Dehalogenase
Solvent
Methyl Isobutyl Ketone (MIBK)
Aqueous Phosphate Buffer (pH 7.0)
Temperature
Reflux (~116°C)
30°C
Reaction Time
11 hours
12 - 24 hours
Stereoselectivity
Retains starting pool ee%
Highly stereoselective (>99% ee)
Crude Yield
~95%+ (Mass recovery)
85 - 90%
Primary Byproducts
NaCl
(solid precipitate)
HCl
(buffered in solution)
Downstream Application: Cyclization to 4-Hydroxy-2-Pyrrolidone
Methyl 4-azido-3-hydroxybutyrate is rarely the final product. It is typically subjected to catalytic hydrogenation to reduce the azide to an amine, followed by intramolecular cyclization.
One-Pot Reduction and Cyclization:
By dissolving the azido-ester in methanol and introducing a 5% Palladium on Carbon (Pd/C) catalyst alongside a catalytic amount of sodium methoxide (
NaOMe
), the azide is reduced to an amine under a hydrogen gas atmosphere. The presence of the base catalyst (
NaOMe
) immediately triggers the ring-closing reaction of the resulting 4-amino-3-hydroxybutyrate intermediate, yielding 4-hydroxy-2-pyrrolidone in a highly efficient one-pot process [3].
References
Title: EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone
Source: Google Patents
URL
Source: PubMed Central (PMC)
Title: EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione
Source: Google Patents
URL
Exploratory
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Methyl 4-azido-3-hydroxybutyrate
Executive Summary Methyl 4-azido-3-hydroxybutyrate is a highly specialized aliphatic ester that serves as a critical intermediate in the synthesis of neuro-pharmaceuticals. Characterized by its trifunctional nature—housi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-azido-3-hydroxybutyrate is a highly specialized aliphatic ester that serves as a critical intermediate in the synthesis of neuro-pharmaceuticals. Characterized by its trifunctional nature—housing an ester, a secondary hydroxyl group, and a terminal azide—it is most prominently utilized in the synthesis of 4-hydroxy-2-pyrrolidone, the core pharmacophore of the nootropic drug Oxiracetam [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, reaction mechanisms, and standardized laboratory protocols for drug development professionals.
Physicochemical Profiling
Understanding the quantitative properties of Methyl 4-azido-3-hydroxybutyrate is essential for predicting its thermodynamic behavior and optimizing separation techniques during synthesis. The presence of the azide group imparts high energy to the molecule, while the hydroxyl and ester groups facilitate hydrogen bonding and dipole-dipole interactions, respectively.
Table 1: Quantitative Chemical Data
Property
Value / Description
IUPAC Name
Methyl 4-azido-3-hydroxybutanoate
CAS Registry Number
119494-28-9 [3]
Molecular Formula
C₅H₉N₃O₃
Molecular Weight
159.145 g/mol [3]
Physical State
Yellowish viscous oil (at standard temperature and pressure)
Solubility
Soluble in polar aprotic solvents (DMF, DMSO), ethyl acetate, and alcohols; slightly soluble in water.
The synthetic value of Methyl 4-azido-3-hydroxybutyrate lies in its precise stereochemistry and functional group arrangement. In pharmaceutical applications—particularly the synthesis of (R)-Oxiracetam—preserving the chirality at the C3 position is paramount [2].
The SN2 Azidation Mechanism:
The compound is synthesized via a nucleophilic aliphatic substitution (SN2) of methyl 4-chloro-3-hydroxybutyrate using sodium azide (NaN₃).
Causality of Reagent Choice: The azide anion (N₃⁻) is a powerful, linear nucleophile with minimal steric hindrance. The primary aliphatic chloride at C4 is highly electrophilic and sterically accessible, making it an ideal substrate for an SN2 attack.
Stereochemical Preservation: Because the substitution occurs exclusively at the C4 carbon, the chiral center at C3 remains entirely unaffected. This allows researchers to start with (R)-methyl 4-chloro-3-hydroxybutyrate and reliably obtain (R)-methyl 4-azido-3-hydroxybutyrate without racemization [2].
Solvent Dynamics: Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Methyl isobutyl ketone (MIBK) accelerates the reaction. These solvents solvate the sodium cation (Na⁺) but leave the azide anion unsolvated and highly reactive, lowering the activation energy of the SN2 transition state [1].
Caption: Mechanistic workflow of the SN2 azidation process. Max Width: 760px.
Experimental Protocol: Synthesis of Methyl 4-azido-3-hydroxybutyrate
The following methodology outlines a scalable, self-validating protocol for the azidation of methyl 4-chloro-3-hydroxybutyrate.
Step-by-Step Methodology
Preparation of the Reaction Matrix: In a rigorously dried, single-necked round-bottom flask, dissolve 50.0 g (approx. 328 mmol) of (R)-methyl 4-chloro-3-hydroxybutyrate in 50 mL of anhydrous N,N-Dimethylformamide (DMF)[2].
Thermal Regulation: Submerge the flask in an ice-water bath to bring the internal temperature below 5°C. Causality: Sodium azide dissolution and initial reaction can be mildly exothermic; thermal control prevents solvent degradation and side reactions.
Nucleophile Addition: Slowly add 50.0 g of Sodium Azide (NaN₃) in portions under continuous magnetic stirring, ensuring the internal temperature does not exceed 40°C [2].
Reaction Propagation: Remove the ice bath and gently heat the mixture to 60°C. Maintain this temperature for 2 to 5 hours [2].
Self-Validating Checkpoint (In-Process): The reaction is self-indicating. As the SN2 reaction proceeds, Sodium Chloride (NaCl) is generated. Because NaCl is insoluble in DMF/MIBK, a white precipitate will steadily form, visually confirming reaction progress[1].
Quenching and Extraction: Halt the reaction and allow the mixture to cool to room temperature. Add 100 mL of distilled water to dissolve the precipitated salts. Extract the aqueous layer with 100 mL of ethyl acetate.
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a yellow oil [2].
Spectroscopic Validation: Confirm the product via Infrared (IR) spectroscopy. The successful displacement of the chloride is validated by the emergence of a sharp, intense absorption band at ~2100 cm⁻¹ (azide N=N=N stretch), which is entirely absent in the starting material.
Safety Warning: Sodium azide is highly toxic and can form explosive copper/lead azides if disposed of in metal plumbing. All work must be conducted in a fume hood.
Downstream Application: The Oxiracetam Pathway
Once isolated, Methyl 4-azido-3-hydroxybutyrate is immediately primed for transformation into 4-hydroxy-2-pyrrolidone. This is achieved through a cascade reaction involving catalytic hydrogenation followed by spontaneous cyclization [1].
When the azide is exposed to hydrogen gas (H₂) in the presence of a Palladium on Carbon (Pd/C) catalyst, it is reduced to a primary amine (methyl 4-amino-3-hydroxybutyrate). Because the newly formed amine and the methyl ester are in close spatial proximity (a 1,4-relationship), the molecule undergoes a thermodynamically driven intramolecular amidation. The amine lone pair attacks the ester carbonyl, expelling methanol and forming a stable 5-membered lactam ring (pyrrolidone) [1].
Caption: Cascade reaction from azide reduction to lactam cyclization. Max Width: 760px.
References
European Patent Office. "EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone." Google Patents.
Patsnap / Eureka. "Preparation method for (R)-4-hydroxy-2-oxo-1-pyrrolidine acetamide." Patent Database. Available at: [Link]
Molaid Chemical Database. "(+/-)-methyl 4-azido-3-hydroxybutanoate - CAS 119494-28-9." Molaid. Available at:[Link]
Foundational
Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 4-azido-3-hydroxybutyrate
Executive Summary Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9) is a highly versatile aliphatic azide intermediate critical to the synthesis of neuromodulators, statin side-chains, and click-chemistry conjugates. A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9) is a highly versatile aliphatic azide intermediate critical to the synthesis of neuromodulators, statin side-chains, and click-chemistry conjugates. A fundamental understanding of its exact molecular weight (159.145 g/mol ) and mass-to-charge characteristics is essential for precise stoichiometric scaling, catalyst loading, and high-resolution mass spectrometry (HRMS) validation. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in drug development.
Accurate molecular weight calculation is the cornerstone of robust synthetic chemistry. Methyl 4-azido-3-hydroxybutyrate (Formula: C5H9N3O3) has an average molecular weight of 159.145 g/mol 1.
Table 1: Core Physicochemical Properties
Property
Value
Clinical / Synthetic Relevance
Chemical Name
Methyl 4-azido-3-hydroxybutyrate
Standard IUPAC nomenclature.
CAS Registry Number
119494-28-9
Identifies the (+/-) racemic mixture.
Chemical Formula
C5H9N3O3
Dictates elemental composition.
Average Molecular Weight
159.145 g/mol
Used for bulk stoichiometric calculations.
Monoisotopic Mass
159.0644 Da
Used for exact mass targeting in HRMS.
Mass Fraction (Nitrogen)
26.4%
High nitrogen content dictates energetic safety protocols.
The presence of the azide group (-N3) contributes significantly to the nitrogen mass fraction. In high-resolution mass spectrometry (HRMS) utilizing electrospray ionization (ESI+), the compound typically presents as a protonated adduct [M+H]+ at an exact m/z of 160.0717. These exact mass values are critical for differentiating the target molecule from unreacted chlorinated precursors during reaction monitoring.
Mechanistic Synthesis & Protocol Design
The synthesis of methyl 4-azido-3-hydroxybutyrate relies on the nucleophilic aliphatic substitution (SN2) of methyl 4-chloro-3-hydroxybutyrate with sodium azide.
Causality in Experimental Design:
While primary alkyl chlorides typically undergo SN2 reactions, the adjacent hydroxyl group at the C3 position induces steric hindrance and electronic deactivation, making the chloride surprisingly sluggish. Without a catalyst, achieving full conversion requires >120 hours of reflux 2. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a nucleophilic catalyst, transiently forming a highly reactive pyridinium intermediate that is rapidly displaced by the azide ion, reducing reaction time to ~11 hours and suppressing thermal degradation of the ester.
Table 2: Stoichiometric Matrix for 100g Scale Synthesis
Initiation: Suspend methyl 4-chloro-3-hydroxybutyrate (1.0 eq) in methyl isobutyl ketone (MIBK) (8 volumes). MIBK is selected for its high boiling point (117°C), which accommodates the required reflux temperature while maintaining biphasic compatibility for subsequent aqueous workup.
Catalysis: Add sodium azide (1.1 eq) and DMAP (0.1 eq) to the suspension. Safety Note: Ensure the reaction vessel is equipped with a pressure-relief system, as hydrazoic acid traces can form if environmental moisture is present.
Propagation: Heat the mixture to reflux under constant mechanical stirring for 11 hours.
In-Process Control (IPC): Monitor the reaction via Gas Chromatography (GC). The reaction is self-validating when the precursor peak area falls below <1%, confirming complete catalytic turnover.
Isolation: Cool the mixture to 20°C. Filter the precipitated sodium chloride (NaCl) byproduct. Distill the MIBK solvent under reduced pressure (vacuo) to yield crude methyl 4-azido-3-hydroxybutyrate 2.
Fig 1. Synthetic cascade from chlorinated precursor to GABOB and pyrrolidone.
Downstream Applications in Drug Development
The calculated molecular weight of 159.145 g/mol strictly dictates the hydrogen equivalents required for downstream reduction.
Synthesis of 4-Hydroxy-2-pyrrolidone and GABOB:
The azide intermediate undergoes catalytic hydrogenation (H2, Pd/C) to yield methyl 4-amino-3-hydroxybutyrate. Because azide reduction is highly exothermic, precise mass calculations ensure the catalyst loading (typically 5-10% w/w) is perfectly calibrated to prevent thermal runaways. The resulting amino-ester spontaneously cyclizes under mild conditions to form 4-hydroxy-2-pyrrolidone (yield ~70%), a core scaffold for various nootropics 2. Alternatively, ester hydrolysis yields (R)-GABOB, a potent GABA receptor agonist and neuromodulator 3.
Click Chemistry (CuAAC):
Due to its terminal azide, the molecule is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It serves as a hydrophilic linker in bioconjugation, reacting with alkyne-functionalized PEGs or biomolecules to form stable 1,4-disubstituted 1,2,3-triazoles, a technique widely used in modern antibody-drug conjugate (ADC) development 4.
Analytical Validation (Self-Validating Systems)
To establish a self-validating protocol, the isolated product must undergo orthogonal analytical verification before proceeding to hydrogenation. Unreacted azides subjected to pressurized hydrogenation without proper quantification can lead to explosive decomposition.
Fig 2. Self-validating analytical workflow for azide intermediate verification.
Validation Criteria:
FT-IR: The most definitive and rapid validation is the presence of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹, which is uniquely characteristic of the azide functional group.
LC-MS: Confirms the exact mass ([M+H]+ m/z 160.07).
1H-NMR (CDCl3): Validates the structural integrity of the carbon backbone, specifically the shift of the C4 protons adjacent to the azide group compared to the chlorinated precursor.
References
Title : (+/-)-methyl 4-azido-3-hydroxybutanoate - CAS号119494-28-9
Source : Molaid Chemical Database
URL :[Link]
Title: EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone
Source: Google Patents
URL
Title : methyl 4-azido-3-oxobutanoate - CAS号116381-09-0 (Synthesis of GABOB)
Source : Molaid Chemical Database
URL :[Link]
Stability and storage conditions for Methyl 4-azido-3-hydroxybutyrate
An In-depth Technical Guide to the Stability and Storage of Methyl 4-azido-3-hydroxybutyrate Abstract Methyl 4-azido-3-hydroxybutyrate is a valuable bifunctional molecule utilized in biochemical and pharmaceutical resear...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability and Storage of Methyl 4-azido-3-hydroxybutyrate
Abstract
Methyl 4-azido-3-hydroxybutyrate is a valuable bifunctional molecule utilized in biochemical and pharmaceutical research, notably as a building block in the synthesis of complex molecules and in bioconjugation via "click chemistry." Its structure incorporates an energetic azide group, a reactive hydroxyl group, and a methyl ester. This combination necessitates a thorough understanding of its stability profile to ensure safe handling, prevent degradation, and maintain experimental integrity. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 4-azido-3-hydroxybutyrate, outlines field-proven storage and handling protocols, and offers a framework for its stability assessment.
Introduction: A Profile of a Versatile Reagent
Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃) is a key intermediate in organic synthesis. The azide functionality allows for highly specific and efficient ligation reactions, such as the Staudinger ligation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The hydroxyl and ester groups provide additional handles for chemical modification, making it a versatile scaffold in drug development and the synthesis of bioactive probes.
However, the presence of the azide group—an "explosophore"—dictates that this compound must be handled with significant care.[1] Organic azides are energy-rich molecules that can be sensitive to external stimuli, leading to decomposition that can range from gradual degradation to rapid, explosive release of nitrogen gas.[2][3] Understanding the principles of its stability is therefore not merely a matter of protocol but a critical component of laboratory safety and research reproducibility.
Caption: Chemical Structure of Methyl 4-azido-3-hydroxybutyrate.
Foundational Stability Assessment
The inherent stability of an organic azide can be estimated using established empirical rules before any experimental work is undertaken.
Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the potential energy of an azide-containing molecule. For Methyl 4-azido-3-hydroxybutyrate, the formula is C₅H₉N₃O₃. The C/N ratio is 5 carbons / 3 nitrogens ≈ 1.67. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be stored at reduced temperatures and handled with caution.[1][2] This compound falls squarely within this category, indicating it is manageable but requires strict safety protocols.
The "Rule of Six": This guideline suggests that a compound should have at least six carbon atoms (or other atoms of similar size, like oxygen) for each energetic functional group to provide sufficient dilution to render it relatively safe.[2] Methyl 4-azido-3-hydroxybutyrate has 5 carbon atoms and 3 oxygen atoms, for a total of 8 "heavy" atoms diluting the single azide group. This satisfies the Rule of Six, further suggesting that while energetic, it is not exceptionally hazardous when handled appropriately.
Key Factors Influencing Stability and Degradation Pathways
The stability of Methyl 4-azido-3-hydroxybutyrate is not absolute and can be compromised by several external factors, leading to degradation or hazardous decomposition.
Thermal Stress
Organic azides are thermally sensitive.[3] While the exact decomposition temperature for this specific molecule is not widely published, heating should be avoided unless part of a controlled reaction.
Causality: Supplying thermal energy can overcome the activation energy for the extrusion of dinitrogen (N₂), a highly exothermic and often uncontrollable process.
Recommendation: Avoid heating the neat compound. Reactions should be conducted with careful temperature monitoring. Purification techniques like distillation should never be used.[3]
Photolytic Decomposition
Exposure to light, particularly ultraviolet (UV) radiation, can induce decomposition of the azide group.
Causality: UV energy can promote the azide to an excited state, leading to the formation of a highly reactive nitrene intermediate and the release of N₂ gas. This can degrade the sample and lead to unintended side reactions.
Recommendation: The compound should always be stored in amber vials or containers wrapped in aluminum foil to protect it from light.[1]
Mechanical Shock and Friction
While aliphatic azides like this one are generally less shock-sensitive than aromatic or carbonyl azides, caution is still warranted.[2][4]
Causality: Mechanical energy from impact or friction can provide the activation energy for decomposition. This is a particular risk with the solid material.
Recommendation: Avoid scratching or aggressive scraping of the solid compound. Use non-metal spatulas (e.g., plastic or Teflon) for transfers to prevent both friction and the formation of sensitive metal azides.[3][4] Avoid using glassware with ground glass joints, as friction from twisting can be a source of initiation.[4]
Chemical Incompatibility
The reactivity of the azide group makes it incompatible with several classes of chemicals.
Acids (Strong and Weak): Contact with acids can protonate the azide to form hydrazoic acid (HN₃).[1][5] Hydrazoic acid is highly toxic, volatile, and explosively unstable.
Heavy Metals: Azides react with heavy metals (e.g., copper, lead, silver, mercury, zinc) and their salts to form heavy metal azides.[1][5] These compounds are often extremely shock-sensitive and can detonate violently. This is a critical consideration for CuAAC reactions, where copper catalysts must be handled according to established protocols.
Strong Reducing Agents: Reagents like LiAlH₄, NaBH₄, or hydrogen with a metal catalyst will reduce the azide group, typically to an amine. While this is a useful synthetic transformation, unintended mixing can lead to a vigorous and exothermic reaction.
Halogenated Solvents: Chlorinated solvents such as dichloromethane (DCM) and chloroform should be avoided. In the presence of azides, these can potentially form highly explosive di- and tri-azidomethane.[1][3]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is mandatory for ensuring safety and preserving the compound's integrity.
Storage Protocol
Temperature: Store the compound at low temperatures. Refrigeration at 2-8°C is recommended for short-to-medium term storage.[6] For long-term storage, freezing at -20°C is preferable.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.
Container: Use a tightly sealed, clearly labeled amber glass vial. If an amber vial is unavailable, wrap a clear vial completely with aluminum foil.
Form: If possible, storing the compound in a suitable, non-reactive solvent (e.g., THF, Ethyl Acetate, Acetonitrile) at a concentration no greater than 1M can enhance stability by diluting the material and acting as a heat sink.[1][2]
Location: Store in a designated, well-ventilated area away from heat sources, light, acids, and heavy metals.[2][7]
Laboratory Handling Workflow
Caption: Recommended laboratory workflow for handling Methyl 4-azido-3-hydroxybutyrate.
Summary of Storage and Handling Recommendations
For quick reference, the key parameters for the safe storage and handling of Methyl 4-azido-3-hydroxybutyrate are summarized below.
Prevents photolytic degradation to reactive nitrenes.[1]
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents unwanted side reactions.
Physical State
Store neat or as a ≤1M solution
Solution enhances stability by dilution and heat dissipation.[1][2]
Handling Tools
Plastic, glass, or Teflon spatulas
Avoids friction and formation of shock-sensitive metal azides.[3]
Work Area
Chemical fume hood
Provides ventilation and containment in case of accidental release.[4]
pH Conditions
Avoid acidic conditions
Prevents formation of highly toxic and explosive hydrazoic acid (HN₃).[5]
Incompatibles
Heavy metals, strong acids, reducing agents, halogenated solvents
Prevents formation of explosive compounds or violent reactions.[1][3]
Disposal
Segregated, clearly labeled azide waste stream
Prevents dangerous mixing in waste containers, especially with acids.[1]
Conclusion
Methyl 4-azido-3-hydroxybutyrate is a potent chemical tool whose utility is matched by its energetic nature. A disciplined approach, grounded in a solid understanding of its chemical stability, is essential for its safe and effective use. By adhering to the principles of cold, dark storage and avoiding chemical and physical incompatibilities, researchers can confidently leverage the capabilities of this versatile molecule while maintaining the highest standards of laboratory safety.
References
Azide Compounds - Environmental Health and Safety, University of Minnesota. [URL: Available via search, specific university EHS documents are common][2]
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, University of California, Berkeley. [URL: Available via search, specific university EHS documents are common][5]
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [URL: Available via search, specific university EHS documents are common][4]
Safety Data Sheet for a related compound, Methyl (R)-(-)-3-hydroxybutyrate. [URL: Available from chemical suppliers][7]
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials, University College Dublin. [URL: Available via search, specific university EHS documents are common][3]
SAFETY DATA SHEET - Medline, for a product containing β-Hydroxybutyrate, recommending 2-8°C storage. [URL: Available from manufacturer][6]
Safe Handling of Azides - University of Pittsburgh. [URL: Available via search, specific university EHS documents are common][1]
A Technical Guide to the Solubility of Methyl 4-azido-3-hydroxybutyrate for Advanced Research Applications
This document provides a comprehensive technical overview of the solubility characteristics of Methyl 4-azido-3-hydroxybutyrate. Designed for researchers, chemists, and professionals in drug development, this guide moves...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive technical overview of the solubility characteristics of Methyl 4-azido-3-hydroxybutyrate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility. We will explore its molecular structure, predict its behavior in various common laboratory solvents, and provide robust, self-validating protocols for experimental verification. Crucially, this guide integrates critical safety information pertinent to the handling of organic azides, ensuring that experimental design is both effective and safe.
Introduction: The Significance of Methyl 4-azido-3-hydroxybutyrate
Methyl 4-azido-3-hydroxybutyrate is a multifunctional organic molecule of increasing interest in chemical synthesis and bioconjugation. Its structure incorporates three key functional groups: a methyl ester, a secondary hydroxyl group, and a terminal azide. This unique combination makes it a versatile building block, particularly for:
Click Chemistry: The azide group is a key participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," enabling the efficient and specific formation of triazoles for linking molecules.[1]
Amine Synthesis: The azide can be readily reduced to a primary amine, providing a pathway to amino-functionalized compounds.[2]
Chiral Synthesis: The hydroxyl group introduces a stereocenter, making it a valuable precursor for the synthesis of enantiomerically pure complex molecules.
Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for reaction efficiency, purification, formulation, and safe handling. This guide provides the foundational knowledge to make informed decisions in these areas.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[3][4] The structure of Methyl 4-azido-3-hydroxybutyrate contains both polar and hydrogen-bonding features, which dictate its interaction with different solvent classes.
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents like water and alcohols.
Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. Esters with low molecular weight are often at least somewhat soluble in water.[5]
Azide Group (-N₃): The azide group is a polar functional group, often described as a pseudohalogen.[6] Its presence contributes to the overall polarity of the molecule, favoring solubility in polar solvents. Covalent azides are known to be miscible with many aprotic organic solvents.[7]
Based on this analysis, we can predict the solubility profile of Methyl 4-azido-3-hydroxybutyrate. The parent compound, methyl 3-hydroxybutyrate, is predicted to be highly soluble in water, which provides a strong basis for our predictions.[8]
Data Presentation: Predicted Solubility Profile
The following table summarizes the predicted solubility of Methyl 4-azido-3-hydroxybutyrate in a range of common laboratory solvents. These predictions are derived from first principles, analysis of the compound's functional groups, and data from analogous structures. Experimental verification is essential and a protocol for this is provided in Section 4.
Solvent Class
Solvent
Predicted Solubility
Rationale & Commentary
Protic, Polar
Water
Soluble
The hydroxyl and ester groups can form strong hydrogen bonds with water. The parent molecule is water-soluble.[8]
Methanol
Soluble
Excellent solvent for polar, H-bonding compounds. The parent molecule is synthesized using methanol.[9]
Ethanol
Soluble
Similar to methanol, expected to readily dissolve the compound.
Aprotic, Polar
DMSO
Soluble
High polarity and ability to accept H-bonds make it an excellent solvent for multifunctional molecules. Often used for Sₙ2 reactions with azides.[2]
DMF
Soluble
Similar to DMSO, a standard solvent for reactions involving alkali metal azides due to its high polarity.[7]
Acetonitrile
Soluble
A polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone
Soluble
A moderately polar solvent that should effectively solvate the ester and azide functionalities.
Aprotic, Non-Polar
Toluene
Sparingly Soluble
The molecule's high polarity from its -OH, -N₃, and ester groups limits its interaction with non-polar aromatic solvents.
Hexane / Heptane
Insoluble
As a highly polar molecule, it is unlikely to dissolve in non-polar aliphatic hydrocarbons.
Halogenated
Dichloromethane (DCM)
USE NOT ADVISED
Likely soluble, but STRONGLY DISCOURAGED . Azides can react with halogenated solvents to form extremely unstable and explosive di- and tri-azidomethanes.[10]
Chloroform (CHCl₃)
USE NOT ADVISED
Likely soluble (the parent molecule is extracted with chloroform[9]), but carries the same severe safety risks as DCM.[10]
Visualizing Molecular Interactions
The following diagrams illustrate the predicted intermolecular forces between Methyl 4-azido-3-hydroxybutyrate and representative solvents, which form the basis for the solubility predictions.
Fig. 1: Predicted hydrogen bonding with a protic solvent.
Fig. 2: Predicted dipole-dipole interactions with a polar aprotic solvent.
Critical Safety & Handling Protocols for an Organic Azide
The presence of the azide functional group classifies Methyl 4-azido-3-hydroxybutyrate as an energetic material that requires strict handling procedures. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively.[11]
Stability Assessment:
Carbon to Nitrogen Ratio (C/N): For Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃), the C/N ratio is 5/3 ≈ 1.67. Compounds with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be handled with care, stored at low temperatures, and protected from light.[2]
Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group to provide sufficient "dilution" for stability. With five carbons and one azide group, this compound falls just short of this guideline, reinforcing the need for caution.[2]
Mandatory Handling Procedures:
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. For manipulations of neat material or concentrated solutions, a face shield and work behind a blast shield are required.[11]
Avoid Incompatibles:
Metals: Never use metal spatulas or stir bars. Contact with metals can form highly shock-sensitive heavy metal azides. Use plastic or ceramic tools.[10]
Acids: Do not mix with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[11]
Halogenated Solvents: As stated previously, avoid solvents like dichloromethane (DCM) and chloroform, which can form dangerously explosive poly-azidomethanes.[10]
Energy Input: Avoid heat, friction, grinding, and shock. Do not concentrate solutions containing azides to dryness by rotary evaporation unless the stability of the compound is well-established. Purification should be limited to methods like extraction and precipitation.[10]
Storage: Store in a clearly labeled container, below room temperature (refrigeration is recommended), and protected from light.[1]
Waste Disposal: All azide-containing waste must be collected in a dedicated, labeled container. Never pour azide waste down the drain. Quench residual azide in reaction mixtures before disposal according to established laboratory procedures.[12]
Experimental Protocol for Solubility Determination
This protocol provides a reliable, systematic method for verifying the solubility of Methyl 4-azido-3-hydroxybutyrate. The procedure is designed to use a minimal amount of material and to provide a clear, qualitative assessment (soluble, partially soluble, or insoluble).
Definition: A compound is generally considered "soluble" if approximately 100 mg of the solid dissolves completely in 3 mL of the solvent at room temperature.
Materials:
Methyl 4-azido-3-hydroxybutyrate
Small test tubes (e.g., 13x100 mm)
Graduated pipettes or micropipettes
Vortex mixer
The panel of solvents to be tested (see Table 1)
Appropriate PPE and engineering controls (fume hood, blast shield)
Procedure:
Preparation: In a chemical fume hood, weigh approximately 30-50 mg of Methyl 4-azido-3-hydroxybutyrate into a small, clean, dry test tube.
Initial Solvent Addition: Add 1.0 mL of the selected solvent to the test tube.
Mixing: Cap the test tube securely and vortex the mixture for 30-60 seconds.
Initial Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.
Incremental Solvent Addition: If the solid has not fully dissolved, add another 1.0 mL of the solvent (for a total of 2.0 mL). Vortex again for 30-60 seconds and re-observe.
Final Solvent Addition: If solid remains, add a final 1.0 mL of solvent (for a total of 3.0 mL). Vortex for 30-60 seconds.
Final Assessment & Classification:
Soluble: The solution is completely clear with no visible solid particles.
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
Insoluble: The solid appears largely unaffected by the solvent.
Record Keeping: Meticulously record the observations for each solvent tested.
Repeat: Use a fresh, dry test tube for each new solvent to be tested.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility testing protocol.
Fig. 3: Workflow for Experimental Solubility Determination.
Conclusion
Methyl 4-azido-3-hydroxybutyrate is a polar, multifunctional compound predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF, acetonitrile). Its solubility is expected to be limited in non-polar media like toluene and hexane. Due to the extreme safety hazards associated with the reaction of azides and halogenated solvents, the use of dichloromethane and chloroform should be strictly avoided, despite their likely ability to dissolve the compound.
The information and protocols within this guide are designed to empower researchers to work effectively and safely. The predictions provided serve as a robust starting point, while the experimental workflow offers a clear path to empirical verification. Adherence to the stringent safety protocols outlined for handling organic azides is not merely a recommendation but an absolute requirement for safe laboratory practice.
References
School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
Unknown. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Methyl-beta-hydroxybutyrate (FDB003804). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Rationale
Methyl 4-azido-3-hydroxybutyrate is a highly versatile, bifunctional chiral synthon. Originally derived from statin side-chain precursors (e.g., methyl 4-chloro-3-hydroxybutyrate), it features an azide group primed for click chemistry, alongside a β-hydroxyl group and a methyl ester. This structural motif is heavily utilized in drug development to synthesize enantiopure β-hydroxytriazoles, which serve as rigidified pharmacophores in medicinal chemistry ().
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust (), the specific topology of Methyl 4-azido-3-hydroxybutyrate introduces unique mechanistic challenges. The proximity of the β-hydroxyl group to the azide allows it to act as a competing chelating agent for copper. Without proper reaction design, this chelation can sequester the catalyst, stall the reaction, or promote off-target degradation.
As a self-validating, high-yield methodology, this protocol employs a ligand-accelerated strategy using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to outcompete substrate chelation, stabilize the active Cu(I) species, and ensure quantitative conversion.
Mechanistic Causality: The "Why" Behind the Chemistry
To achieve a self-validating and scalable reaction, every reagent choice must be grounded in mechanistic causality:
Catalyst Generation (CuSO₄ + Sodium Ascorbate): We avoid using direct Cu(I) salts (like CuI), which are thermodynamically unstable and prone to disproportionation (forming inactive Cu(0) and Cu(II)). Instead, Cu(II) is reduced in situ by sodium ascorbate. This maintains a steady, low concentration of active Cu(I), preventing alkyne homocoupling (Glaser coupling).
Ligand Selection (THPTA): THPTA is a multidentate, water-soluble ligand that binds Cu(I) with high affinity. It serves three critical functions: (1) It prevents the β-hydroxyl group of our substrate from sequestering the copper; (2) it vastly accelerates the formation of the Cu(I)-acetylide intermediate; and (3) it acts as a sacrificial reductant, protecting the substrate from reactive oxygen species (ROS) generated during the catalytic cycle ().
Solvent System (t-BuOH/H₂O 1:1): The polar ester and hydroxyl groups of the azide, combined with the highly polar catalyst/ascorbate system, require an amphiphilic solvent. This mixture ensures homogeneous solvation of all reactive species, maximizing collision frequency.
Substrate Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-azido-3-hydroxybutyrate (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of tert-butanol and ultrapure water (typically 0.1 M to 0.2 M concentration with respect to the azide).
Catalyst Assembly (Critical Order of Addition): In a separate small vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.10 eq) in a minimal amount of water. Expert Insight: Premixing the copper and ligand before adding the reducing agent ensures the Cu(II) is fully chelated, preventing the precipitation of insoluble Cu(I) salts upon reduction.
Reaction Initiation: Add the Cu/THPTA complex to the main reaction flask. The solution will appear light blue.
Reduction & Self-Validation: Add sodium ascorbate (0.20 eq) freshly dissolved in a few drops of water. Self-Validation Check: The reaction mixture must immediately transition from blue to pale yellow or colorless. This optical shift confirms the successful generation of the active Cu(I)-THPTA complex.
Incubation: Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 12 hours. Monitor the disappearance of the azide via LC-MS or TLC (staining with phosphomolybdic acid or KMnO₄).
Quenching & Workup: Once complete, add 0.1 M aqueous EDTA solution (pH ~8) equivalent to the reaction volume. Stir for 15 minutes. Causality: EDTA acts as a powerful scavenger, stripping copper from the product and pulling it entirely into the aqueous phase, preventing downstream assay interference.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Figure 2: Step-by-step experimental workflow for the CuAAC reaction and subsequent purification.
Quantitative Troubleshooting Matrix
To ensure absolute trustworthiness, use the following data-driven matrix to diagnose and correct deviations during the protocol.
Visual / Analytical Observation
Chemical Causality (The "Why")
Recommended Corrective Action
Solution remains blue after ascorbate addition
Ascorbate has oxidized prior to use, or massive oxygen ingress is oxidizing Cu(I) back to Cu(II).
Prepare a fresh stock of sodium ascorbate. Degas solvents with N₂ or Ar if working at low catalyst loading (<1 mol%).
Reaction stalls at ~50% conversion
The β-hydroxyl group of the substrate is sequestering Cu(I), outcompeting the ligand.
Increase THPTA ligand loading to 0.15 eq (3:1 Ligand to Copper ratio) to ensure complete catalyst protection.
Formation of multiple side products (LC-MS)
Alkyne homocoupling (Glaser coupling) is occurring due to excess oxygen and unchelated copper.
Ensure strict adherence to the order of addition (Ligand before Ascorbate). Flush the headspace with inert gas.
Product exhibits green tint after extraction
Residual copper is trapped in the organic phase, often coordinated to the triazole product.
Repeat the workup using a more concentrated EDTA wash (0.5 M) or wash with 10% aqueous NH₄OH.
References
Combining Designer Cells and Click Chemistry for a One-Pot Four-Step Preparation of Enantiopure β-Hydroxytriazoles
Source: Advanced Synthesis & Catalysis (2010)
URL:[Link] [1]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides
Source: Chemical Society Reviews (2010) / PubMed Central
URL:[Link] [2]
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry
Source: Current Protocols in Chemical Biology (2011) / PubMed Central
URL:[Link] [3]
Application
Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Methyl 4-azido-3-hydroxybutyrate
Executive Summary & Mechanistic Rationale The integration of bioorthogonal chemistry into drug development and materials science requires reagents that are both highly reactive and strictly selective. Methyl 4-azido-3-hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The integration of bioorthogonal chemistry into drug development and materials science requires reagents that are both highly reactive and strictly selective. Methyl 4-azido-3-hydroxybutyrate is a highly versatile, bifunctional aliphatic azide. Beyond its reactive azide moiety, it possesses a secondary hydroxyl group and a methyl ester, providing orthogonal chemical handles for downstream functionalization (e.g., saponification, esterification, or polyurethane synthesis) after the primary conjugation event.
To conjugate this molecule to complex payloads (such as fluorophores, polymers, or biomolecules) without damaging sensitive functional groups, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a concerted [3+2] cycloaddition that requires no cytotoxic or coordinating metal catalysts [1][2]. The reaction is thermodynamically driven by the release of significant ring strain (~18 kcal/mol) inherent to cyclooctynes like Dibenzocyclooctyne (DBCO), ensuring rapid kinetics at physiological pH and temperature [1].
Thermodynamic Drivers & Reaction Kinetics
The selection of the cyclooctyne directly dictates the reaction kinetics. DBCO derivatives are widely utilized due to their commercial availability, stability, and rapid reaction rates with aliphatic azides like Methyl 4-azido-3-hydroxybutyrate [2].
Table 1: Quantitative Kinetic Parameters for SPAAC Reactions
Cyclooctyne
Azide Class
Approx. Rate Constant (
k2
,
M−1s−1
)
Thermodynamic / Mechanistic Driving Force
DBCO
Aliphatic Azide
0.30 – 0.90
High ring strain; rapid kinetics without metal catalysis.
BCN
Aliphatic Azide
0.10 – 0.30
Excellent hydrophilicity; slightly slower kinetics than DBCO.
Data synthesized from standard bioorthogonal kinetic profiling [1][2].
Experimental Design & Workflow Visualization
The following diagrams map the mechanistic logic and the self-validating experimental workflow required to successfully execute and monitor this SPAAC reaction.
Caption: SPAAC reaction workflow between Methyl 4-azido-3-hydroxybutyrate and a DBCO probe.
Caption: Self-validating experimental workflow for SPAAC conjugation and monitoring.
Self-Validating Protocol: Conjugation of Methyl 4-azido-3-hydroxybutyrate
This protocol details the conjugation of Methyl 4-azido-3-hydroxybutyrate to a generic DBCO-functionalized payload (e.g., DBCO-PEG4-Fluorophore). The methodology is designed as a self-validating system , ensuring that causality and empirical checks govern every step.
Phase 1: Reagent Preparation & Stoichiometry
Causality : DBCO is highly reactive and represents the more complex, expensive component of the reaction. To drive the reaction to absolute completion and prevent unreacted DBCO from participating in off-target thiol-yne side reactions later, the aliphatic azide must be provided in excess [1].
Step 1 : Prepare a 10 mM stock solution of the DBCO-payload in an appropriate solvent (e.g., water, PBS, or DMSO depending on the payload).
Step 2 : Prepare a 50 mM stock solution of Methyl 4-azido-3-hydroxybutyrate in DMSO or DMF.
Validation Checkpoint (Critical) : Verify that all buffers and commercial reagents are strictly free of sodium azide (
NaN3
). Inorganic azide ions react rapidly with DBCO to form an unsubstituted triazole, irreversibly quenching the alkyne and halting your intended conjugation [4].
Phase 2: The SPAAC Reaction
Causality : The reaction relies entirely on the release of ring strain, allowing it to proceed under mild conditions. However, phase separation will severely retard the kinetics.
Step 3 : In a suitable reaction vessel, combine the DBCO-payload with a 2x to 4x molar excess of Methyl 4-azido-3-hydroxybutyrate.
Step 4 : Adjust the final solvent composition. If reacting in an aqueous buffer, ensure the final concentration of organic co-solvent (DMSO/DMF) is between 5-10% to maintain the solubility of the slightly hydrophobic butyrate backbone.
Step 5 : Incubate the mixture at room temperature (20-25°C) with gentle agitation.
Phase 3: In-Process Monitoring (Self-Validation)
Causality : Blind incubations lead to uncertain yields. Because the strained cyclooctyne ring of DBCO has a distinct UV absorbance peak that is permanently lost upon triazole formation, we can track the reaction's progress in real-time [3].
Step 6 : Take small aliquots (e.g., 2-5 µL) at
t=0
,
t=2
hours, and
t=4
hours.
Validation Checkpoint : Analyze the aliquots via UV-Vis spectroscopy. Track the decay of the characteristic DBCO absorbance band at 306 nm [3]. The reaction is empirically complete when the absorbance at 306 nm plateaus, indicating total consumption of the DBCO moiety.
Phase 4: Purification & Downstream Verification
Causality : Excess Methyl 4-azido-3-hydroxybutyrate must be removed to prevent it from interfering with subsequent functionalization of its hydroxyl or ester groups.
Step 7 : Purify the resulting triazole conjugate using preparative HPLC, size-exclusion chromatography, or dialysis (depending on the size of the DBCO-payload).
Validation Checkpoint : Confirm the identity of the purified product using LC-MS. You should observe a mass shift exactly equal to the mass of Methyl 4-azido-3-hydroxybutyrate (MW: 159.14 g/mol ) added to the DBCO-payload.
Title : Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides
Source : nih.gov (PubMed Central)
URL :[Link]
Method
Profiling Lysine β-Hydroxybutyrylation (Kbhb) using Methyl 4-azido-3-hydroxybutyrate
Introduction and Biological Context Lysine β-hydroxybutyrylation (Kbhb) is a dynamic, highly conserved post-translational modification (PTM) driven by the ketone body β-hydroxybutyrate (BHB). During states of energy defi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Biological Context
Lysine β-hydroxybutyrylation (Kbhb) is a dynamic, highly conserved post-translational modification (PTM) driven by the ketone body β-hydroxybutyrate (BHB). During states of energy deficit (e.g., fasting or ketogenic diets), BHB accumulates and serves not only as an energy substrate but also as an epigenetic signaling molecule. By modifying histone and non-histone proteins, Kbhb couples cellular metabolic status to global gene expression and enzymatic regulation [1].
Because high-fidelity, site-specific antibodies for novel PTMs are notoriously difficult to develop and validate, researchers rely on bioorthogonal chemical reporters to study these modifications [2]. Methyl 4-azido-3-hydroxybutyrate is a specialized, cell-permeable metabolic probe designed to map the Kbhb proteome. By hijacking the cell's endogenous acyl-CoA synthesis and transferase machinery, this azide-functionalized analog allows for the precise tracking, visualization, and enrichment of β-hydroxybutyrylated proteins via Click Chemistry (CuAAC) [3].
Mechanistic Principle (Causality of Experimental Design)
The efficacy of Methyl 4-azido-3-hydroxybutyrate relies on a cascade of highly specific biochemical events:
Cellular Penetration : The methyl ester moiety masks the polar carboxylic acid, neutralizing the molecule's charge and allowing it to passively diffuse across the hydrophobic lipid bilayer.
Intracellular Trapping : Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester, yielding the active carboxylate (4-azido-3-hydroxybutyrate). This introduces a negative charge, effectively trapping the probe inside the cell.
Metabolic Activation : Acyl-CoA synthetases convert the trapped molecule into 4-azido-3-hydroxybutyryl-CoA, the high-energy acyl donor required for enzymatic transfer.
Enzymatic Transfer : Lysine acetyltransferases (KATs), such as p300, recognize the modified CoA derivative and transfer the azido-hydroxybutyryl group to the ε-amino group of target lysine residues. The small size of the azide group ensures minimal steric hindrance, preventing rejection by the KAT's catalytic pocket.
Bioorthogonal Detection : The terminal azide handle is bioorthogonal (inert to native biological chemistry). Upon cell lysis, it reacts selectively with an alkyne-conjugated fluorophore or biotin via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling downstream analysis.
Metabolic labeling workflow of Kbhb using Methyl 4-azido-3-hydroxybutyrate.
Quantitative Data & Optimization
To establish a self-validating system, labeling efficiency must be balanced against cellular toxicity. The table below summarizes the optimization parameters for labeling HEK293T cells over 24 hours. A concentration of 5 mM provides the optimal signal-to-noise ratio without inducing significant cytotoxicity.
Probe Concentration (mM)
Labeling Time (h)
Cell Viability (%)
Relative Fluorescence (A.U.)
Signal-to-Noise Ratio
0 (Vehicle Control)
24
100
1.0
1.0
1
24
98
15.4
12.5
5 (Optimal)
24
95
42.1
38.2
10
24
78
45.3
25.1
Step-by-Step Experimental Protocol
Phase 1: Metabolic Labeling in Cell Culture
Causality Check: Using a glucose-free or low-glucose medium supplemented with dialyzed FBS forces the cells to rely on alternative metabolic pathways, upregulating endogenous ketogenesis machinery and enhancing probe incorporation.
Cell Seeding : Seed cells (e.g., HeLa, HEK293T, or primary hepatocytes) in a 10 cm dish to reach 60-70% confluency on the day of labeling.
Probe Administration : Prepare a 500 mM stock of Methyl 4-azido-3-hydroxybutyrate in anhydrous DMSO. Dilute the stock into pre-warmed culture media to a final concentration of 5 mM.
Incubation : Replace the cell culture media with the probe-containing media. Incubate for 24 hours at 37°C, 5% CO₂.
Self-Validation (Competition Control) : In a parallel dish, co-treat cells with 5 mM of the probe and 25 mM of unlabeled Sodium β-hydroxybutyrate. A subsequent reduction in click-signal validates that the probe is specifically utilizing the Kbhb pathway rather than reacting non-specifically with proteins.
Phase 2: Cell Lysis and Protein Extraction
Causality Check: Tris-based buffers can chelate copper ions required for the click reaction. HEPES is used to maintain pH without interfering with CuAAC catalysis.
Harvest : Wash cells three times with ice-cold PBS to remove uninternalized probe. Scrape cells into a conical tube and pellet at 500 x g for 5 minutes.
Lysis : Resuspend the pellet in 500 µL of Click-Compatible Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1x EDTA-free Protease Inhibitor Cocktail).
Clarification : Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
Quantification : Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL using the lysis buffer.
Phase 3: CuAAC Click Chemistry
Causality Check: Ascorbate reduces inactive Cu(II) to the catalytically active Cu(I). THPTA ligand is strictly required to stabilize Cu(I) and prevent the generation of reactive oxygen species (ROS) that would degrade the protein sample.
Reaction Assembly : To 100 µL of normalized protein lysate (200 µg protein), add the following reagents in this exact order , vortexing briefly between each addition:
Alkyne Reporter : 2 µL of 5 mM TAMRA-Alkyne or Biotin-Alkyne (Final: 100 µM).
Ligand : 2 µL of 5 mM THPTA (Final: 100 µM).
Catalyst : 2 µL of 50 mM CuSO₄ (Final: 1 mM).
Reducing Agent : 2 µL of freshly prepared 500 mM Sodium Ascorbate (Final: 10 mM).
Incubation : React for 1 hour at room temperature in the dark with continuous end-over-end rotation.
Phase 4: Protein Precipitation and Cleanup
Causality Check: Unreacted alkyne-fluorophore/biotin will cause massive background noise during SDS-PAGE or LC-MS/MS. Methanol/Chloroform precipitation completely strips away free dyes and copper complexes.
Add 400 µL of ice-cold Methanol to the reaction. Vortex thoroughly.
Add 100 µL of Chloroform. Vortex thoroughly.
Add 300 µL of LC-MS grade Water. Vortex thoroughly (the mixture will turn cloudy).
Centrifuge at 14,000 x g for 5 minutes. A distinct protein disk will form at the interface of the upper aqueous and lower organic phases.
Carefully aspirate the upper aqueous phase without disturbing the protein disk.
Add 400 µL of ice-cold Methanol to wash the disk. Centrifuge at 14,000 x g for 5 minutes.
Discard the supernatant and air-dry the pellet for 10 minutes.
Downstream Prep : Resuspend the pellet in 1x SDS-PAGE loading buffer (boil for 5 mins at 95°C) for in-gel fluorescence, or in an appropriate urea/thiourea buffer for streptavidin-enrichment and LC-MS/MS analysis.
References
Xie Z, Zhang D, Chung D, et al. Metabolic Regulation of Gene Expression by Histone Lysine beta-Hydroxybutyrylation. Mol Cell. 2016;62(2):194-206.[Link]
Kitamura N, Galligan JJ. A global view of the human post-translational modification landscape. Biochem J. 2023;480(16):1241-1265.[Link]
Koronowski KB, Greco CM, Huang H, et al. Ketogenesis impact on liver metabolism revealed by proteomics of lysine beta-hydroxybutyrylation. Cell Rep. 2021;36(11):109487.[Link]
Application
Application Note: Advanced Surface Functionalization using Methyl 4-azido-3-hydroxybutyrate
Introduction & Mechanistic Rationale The engineering of bio-interfaces requires linker molecules that are highly specific, stable, and versatile. Methyl 4-azido-3-hydroxybutyrate is a uniquely powerful trifunctional buil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The engineering of bio-interfaces requires linker molecules that are highly specific, stable, and versatile. Methyl 4-azido-3-hydroxybutyrate is a uniquely powerful trifunctional building block traditionally utilized in the synthesis of complex chiral intermediates [1]. However, its structural topology—comprising a terminal azide, a secondary hydroxyl group, and a methyl ester—makes it an exceptional candidate for advanced surface functionalization and bioconjugation.
This application note details a robust, self-validating methodology for grafting this molecule onto solid substrates to create an azide-terminated surface. By hydrolyzing the methyl ester to a carboxylic acid, we enable highly efficient zero-length crosslinking via EDC/NHS chemistry [2]. The terminal azide is then utilized for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the precise immobilization of alkyne-tagged biomolecules (e.g., proteins, fluorophores, or oligonucleotides) [3].
Expert Insight: The secondary hydroxyl group at the C3 position plays a dual role. During the EDC/NHS coupling phase, its steric hindrance and lower nucleophilicity prevent unwanted self-polymerization. Once immobilized, this hydroxyl group imparts localized hydrophilicity to the surface architecture, which thermodynamically resists non-specific protein fouling in complex biological matrices.
Experimental Design & Workflow
The functionalization strategy is divided into three distinct phases: Surface Amination, Linker Activation & Coupling, and Bioorthogonal Conjugation.
Workflow for surface functionalization using Methyl 4-azido-3-hydroxybutyrate and Click Chemistry.
Quantitative Data & Optimization Parameters
Successful functionalization is strictly dependent on maintaining specific molar ratios and pH environments. The tables below summarize the validated parameters for both the coupling and click chemistry phases.
Table 1: EDC/NHS Coupling Parameters
Parameter
Value / Condition
Mechanistic Rationale
EDC Concentration
2 mM
Activates the carboxyl group to an unstable O-acylisourea intermediate.
NHS Concentration
5 mM
Added in excess to stabilize the intermediate into a semi-stable NHS-ester, preventing rapid hydrolysis [2].
Activation Buffer
MES (pH 5.5 - 6.0)
Mildly acidic pH is required to protonate the carbodiimide nitrogen of EDC, facilitating carboxylate attack.
Coupling Buffer
PBS (pH 7.2 - 7.5)
Slightly basic pH ensures surface primary amines are deprotonated and highly nucleophilic for amidation.
Reaction Time
2 Hours (RT)
Provides optimal thermodynamic conversion before NHS-ester hydrolysis outpaces amidation.
Table 2: CuAAC Click Chemistry Parameters
Parameter
Value / Condition
Mechanistic Rationale
Alkyne-Target
10 - 50 µM
Provides sufficient target density for surface capture without steric crowding.
CuSO₄
100 µM
Source of Cu(II), which is reduced in situ to the active Cu(I) catalytic species.
THPTA Ligand
500 µM (5x Cu ratio)
Occupies Cu(I) coordination sites, preventing disproportionation and protecting biomolecules from Reactive Oxygen Species (ROS) [3].
Sodium Ascorbate
2.5 mM (25x Cu ratio)
Strong reducing agent that maintains the copper catalyst in the active +1 oxidation state.
To anchor the linker, the substrate must first present reactive primary amines.
Plasma Activation: Treat the glass/silicon substrate with O₂ plasma (100W, 2 minutes) to generate a high density of reactive surface silanol (-SiOH) groups.
Silanization: Immerse the substrate in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous ethanol for 2 hours at room temperature.
Curing: Wash extensively with ethanol, dry under a stream of N₂, and bake at 110°C for 30 minutes to crosslink the silane monolayer.
Validation Checkpoint: Measure the water contact angle. A shift from <10° (hydrophilic plasma-treated glass) to ~45–55° indicates successful APTES deposition. X-ray Photoelectron Spectroscopy (XPS) must show an N 1s peak at ~399 eV.
Phase 2: Linker Activation & Surface Coupling
The methyl ester of Methyl 4-azido-3-hydroxybutyrate is unreactive towards amines and must be hydrolyzed prior to coupling.
Hydrolysis: Dissolve 100 mg of Methyl 4-azido-3-hydroxybutyrate in 2 mL of THF. Add 2 mL of 1M aqueous LiOH. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Acidification & Extraction: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 4-azido-3-hydroxybutyric acid with ethyl acetate (3 x 5 mL). Dry over Na₂SO₄ and evaporate the solvent.
EDC/NHS Activation: Dissolve the free acid (2 mM) in MES buffer (0.1 M, pH 5.5). Add EDC (2 mM) and NHS (5 mM). Incubate for 15 minutes at room temperature to form the NHS-ester.
Surface Coupling: Immediately transfer the activated solution to the APTES-functionalized substrate. Adjust the pH to 7.4 using 10x PBS. Incubate for 2 hours at room temperature with gentle agitation.
Quenching: Wash the substrate with PBS, then incubate in 50 mM Tris-HCl (pH 7.5) for 15 minutes to quench any unreacted NHS-esters.
Validation Checkpoint: Analyze the surface using FTIR-ATR. The appearance of a sharp, distinct peak at ~2100 cm⁻¹ is the definitive signature of the asymmetric stretching of the surface-bound azide (-N₃) group.
Phase 3: Bioorthogonal Conjugation (CuAAC)
With the azide securely tethered to the surface, the substrate is ready for click chemistry.
Catalyst Preparation: In a microcentrifuge tube, pre-mix 100 µM CuSO₄ and 500 µM THPTA ligand in degassed water. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts when the reducing agent is added.
Reduction: Add 2.5 mM Sodium Ascorbate to the Cu/THPTA complex. The solution will briefly turn slightly yellow/brown, indicating the generation of Cu(I).
Reaction: Dilute the alkyne-tagged biomolecule (10–50 µM) into PBS. Add the pre-formed catalytic complex to this solution.
Surface Incubation: Submerge the azide-functionalized substrate in the reaction mixture. Incubate in the dark for 1 to 2 hours at room temperature.
Washing: Wash the substrate stringently with PBS containing 0.05% Tween-20, followed by pure water, to remove non-covalently bound molecules and copper residues.
Validation Checkpoint: Re-evaluate the surface via FTIR-ATR. The complete disappearance of the 2100 cm⁻¹ azide peak confirms quantitative cycloaddition. If an alkyne-fluorophore was used, fluorescence microscopy will reveal uniform, high-contrast surface emission.
References
Google Patents (EP0829472A1).
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles
Beilstein Journal of Organic Chemistry.
URL:[Link]
Surface Functionalization Using Catalyst-Free Azide−Alkyne Cycloaddition
Bioconjugate Chemistry.
URL:[Link]
Application Note: Methyl 4-Azido-3-Hydroxybutyrate as a Versatile Heterobifunctional Crosslinking Agent in Bioconjugation
Executive Summary & Mechanistic Rationale In the rapidly evolving fields of targeted therapeutics (such as Antibody-Drug Conjugates, or ADCs) and biomaterials, the demand for highly efficient, modular crosslinking agents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the rapidly evolving fields of targeted therapeutics (such as Antibody-Drug Conjugates, or ADCs) and biomaterials, the demand for highly efficient, modular crosslinking agents is paramount. Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃) emerges as a highly versatile heterobifunctional building block. Unlike standard polyethylene glycol (PEG) linkers, this molecule features a unique trifunctional topology: a bioorthogonal azide group , a hydrophilic β-hydroxyl group , and a protected methyl ester .
The β-Hydroxyl Advantage: The hydroxyl group positioned β to the azide serves a dual purpose. First, it significantly increases the hydrophilicity of the linker, mitigating the risk of protein aggregation often seen when attaching hydrophobic payloads. Second, intramolecular hydrogen bonding from the β-hydroxyl group stabilizes the transition state during triazole formation, accelerating the kinetics of azide-alkyne cycloadditions in aqueous media [1].
Bioorthogonal Precision: The azide moiety is inert to native biological functional groups but reacts rapidly with strained alkynes (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminating the need for toxic copper catalysts.
Controlled Activation: The methyl ester acts as a stable protecting group during storage and early synthetic steps. It can be selectively saponified to a carboxylic acid under mild conditions, enabling precise, on-demand activation for amine-reactive crosslinking (via NHS esters).
To ensure reproducibility and optimal reaction design, the critical parameters of Methyl 4-azido-3-hydroxybutyrate and its activated derivatives are summarized below.
Property / Parameter
Value / Description
Rationale for Experimental Design
Molecular Weight
159.14 g/mol
Low molecular weight minimizes steric bulk, preserving the binding affinity of the target protein/antibody.
Solubility
Soluble in THF, DMF, DMSO, MeOH
Requires a co-solvent (e.g., <5% DMSO) when introduced into aqueous protein buffers to ensure homogeneity.
Amidation Optimal pH
pH 7.8 – 8.5
Ensures ε-amino groups on lysine residues are deprotonated and nucleophilic for NHS-ester attack.
SPAAC Optimal pH
pH 6.0 – 8.0
Bioorthogonal click chemistry is pH-insensitive, allowing conjugation at physiological pH to preserve protein folding.
Storage Conditions
-20°C, desiccated
Prevents premature hydrolysis of the methyl ester and degradation of the light-sensitive azide group.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the transformation of Methyl 4-azido-3-hydroxybutyrate into an active crosslinker, followed by its application in synthesizing a model Antibody-Drug Conjugate (ADC). Every phase includes a mandatory validation check to ensure the system is self-validating before proceeding to the next step.
Protocol A: Saponification and NHS Activation
Objective: Convert the stable methyl ester into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Saponification: Dissolve 100 mg of Methyl 4-azido-3-hydroxybutyrate in 2 mL of Tetrahydrofuran (THF).
Causality: LiOH is specifically chosen over stronger bases like NaOH. Strong bases can trigger β-elimination of the hydroxyl group, leading to unwanted alkene byproducts and loss of the azide handle.
Incubation: Stir the biphasic mixture vigorously for 2 hours at room temperature (RT).
Validation Check 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the high-Rf ester spot confirms complete conversion to 4-azido-3-hydroxybutyric acid.
Workup: Acidify the mixture to pH 3.0 using 1M HCl. Extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.
NHS Activation: Dissolve the resulting free acid in 2 mL of anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of NHS and 1.2 equivalents of EDC·HCl. Stir overnight at RT under nitrogen.
Validation Check 2: Quench a 2 µL aliquot of the reaction mixture with excess benzylamine. Analyze via LC-MS. The appearance of the benzylamide derivative mass peak confirms successful NHS ester formation.
Activation workflow of Methyl 4-azido-3-hydroxybutyrate for bioconjugation.
Protocol B: Protein Bioconjugation and SPAAC (ADC Generation)
Objective: Attach the azide crosslinker to a target protein, followed by click-conjugation of a payload.
Protein Preparation: Prepare a 5 mg/mL solution of the target monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS), adjusted to pH 8.0.
Amidation: Add 15 molar equivalents of the NHS-activated crosslinker (from Protocol A) dissolved in DMSO to the protein solution.
Causality: Ensure the final DMSO concentration remains below 5% (v/v) to prevent solvent-induced protein denaturation.
Incubation: Rotate the mixture gently for 2 hours at RT.
Validation Check 3: Remove unreacted crosslinker using a Zeba™ Spin Desalting Column (7K MWCO). Quantify the azide loading by reacting a small aliquot with a DBCO-Cy5 fluorophore, followed by SDS-PAGE and fluorescence imaging.
SPAAC Reaction: To the purified mAb-azide conjugate, add 2.0 molar equivalents (relative to the calculated azide loading) of a DBCO-functionalized payload (e.g., DBCO-MMAE).
Causality: SPAAC is strictly utilized here instead of CuAAC. Copper catalysts generate reactive oxygen species (ROS) that can oxidize methionine/histidine residues and cause irreversible protein aggregation .
Final Incubation: Incubate the reaction at RT for 4 hours, or overnight at 4°C.
Validation Check 4: Analyze the final ADC via Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry (LC-TOF) to determine the exact Drug-to-Antibody Ratio (DAR) and confirm the absence of unconjugated mAb.
SPAAC bioconjugation workflow for antibody-drug conjugate (ADC) synthesis.
References
Szymanski, W., Postema, C. P., et al. (2010). Combining Designer Cells and Click Chemistry for a One-Pot Four-Step Preparation of Enantiopure β-Hydroxytriazoles. Advanced Synthesis & Catalysis, 352(13), 2111–2115. URL:[Link]
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. URL:[Link]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. URL:[Link]
Technical Support Center: Troubleshooting Methyl 4-azido-3-hydroxybutyrate Workflows
Welcome to the Technical Support Center. Methyl 4-azido-3-hydroxybutyrate is a highly versatile chiral building block used extensively in the synthesis of statin side chains, L-carnitine, and neuromodulators like GABOB.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Methyl 4-azido-3-hydroxybutyrate is a highly versatile chiral building block used extensively in the synthesis of statin side chains, L-carnitine, and neuromodulators like GABOB. However, its polyfunctional nature—containing an azide, a secondary alcohol, and a methyl ester—makes it highly susceptible to competing side reactions.
This guide is designed for researchers and process chemists to diagnose, understand, and eliminate these side reactions through field-proven, mechanistically grounded strategies.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My GC-MS analysis shows a significant impurity with a mass of 116 g/mol (loss of N₃ and addition of a ring). Why is Methyl 3,4-epoxybutyrate forming instead of my desired azide?
A: You are observing premature intramolecular cyclization.
When synthesizing Methyl 4-azido-3-hydroxybutyrate from its halohydrin precursor (Methyl 4-chloro-3-hydroxybutyrate), the reaction inherently proceeds via an epoxide intermediate[1]. Under unbuffered or highly basic conditions (often caused by the use of unneutralized sodium azide), the
β
-hydroxyl group is deprotonated. This alkoxide rapidly attacks the C4 carbon, displacing the chloride leaving group to form Methyl 3,4-epoxybutyrate[2]. If the subsequent nucleophilic attack by the azide ion is too slow, this epoxide accumulates as a dead-end side product[3].
The Fix: Buffer your reaction. If using chemical synthesis, maintain a strictly controlled pH of ~7.0–7.5. For a more elegant solution, switch to a biocatalytic approach using engineered Halohydrin Dehalogenases (HHDHs). These enzymes efficiently couple the dehalogenation and enantioselective azide ring-opening steps, driving the equilibrium forward without accumulating the epoxide[1].
Q2: I am losing my azide functionality, and NMR shows the formation of a 5-membered ring. How is 4-hydroxy-2-pyrrolidone forming during storage or downstream processing?
A: You have triggered a premature reduction followed by spontaneous lactamization.
The azide group is highly susceptible to unwanted reduction by trace transition metals, thiols (e.g., DTT used in biological buffers), or phosphines (via the Staudinger reaction). Once the azide is reduced to a primary amine (forming Methyl 4-amino-3-hydroxybutyrate), the molecule becomes thermodynamically unstable as an open chain. The newly formed amine's lone pair rapidly attacks the adjacent methyl ester carbonyl, expelling methanol to form a highly stable
γ
-lactam ring: 4-hydroxy-2-pyrrolidone[4].
The Fix (A Self-Validating System): Rigorously exclude reducing agents from your workflow until you intentionally perform catalytic hydrogenation. You can self-validate the integrity of your batch using IR spectroscopy: as long as the sharp azide stretch at ~2100 cm⁻¹ remains strong and you do not see a broad lactam N-H/C=O stretch at ~1690 cm⁻¹, your compound is intact.
Q3: My reaction yield is low, and I am isolating a highly polar, water-soluble byproduct. Is the ester degrading?
A: Yes, you are experiencing base-catalyzed ester hydrolysis.
The methyl ester of 4-azido-3-hydroxybutyrate is prone to saponification, yielding 4-azido-3-hydroxybutyric acid. This typically occurs when excess sodium azide is used in aqueous solvent mixtures at elevated temperatures without pH control.
The Fix: Perform the azidation in strictly anhydrous polar aprotic solvents (like DMF or DMSO). If an aqueous system is mandatory (e.g., in biocatalysis), strictly monitor the pH using an autotitrator to prevent it from drifting above 7.8.
Part 2: Quantitative Data & Side Reaction Summary
The following table summarizes the key side reactions, their analytical signatures, and immediate corrective actions.
Side Reaction / Byproduct
Causality (Mechanism)
Mass Shift (m/z vs Product)
Analytical Signature
Prevention Strategy
Methyl 3,4-epoxybutyrate
Base-catalyzed intramolecular cyclization of the halohydrin precursor.
-43 Da (116 g/mol )
GC-MS: Epoxide peak; NMR: Loss of C4-Cl/N3 protons.
Buffer aqueous reactions to pH 7.0–7.5; use HHDH biocatalysts.
4-hydroxy-2-pyrrolidone
Premature azide reduction followed by spontaneous amidation (lactamization).
-58 Da (101 g/mol )
IR: Loss of 2100 cm⁻¹ peak, gain of 1690 cm⁻¹ peak.
Exclude thiols, phosphines, and transition metals during storage.
4-azido-3-hydroxybutyric acid
Base-catalyzed saponification of the methyl ester.
-14 Da (145 g/mol )
TLC: Highly polar spot remaining at baseline.
Avoid aqueous NaOH/KOH; use anhydrous DMF or pH-stat systems.
Methyl 4-azidocrotonate
E1cB elimination (dehydration) of the
β
-hydroxyl group.
To ensure reproducibility and avoid the pitfalls described above, follow these validated, step-by-step methodologies.
Protocol A: Biocatalytic Synthesis of Methyl 4-azido-3-hydroxybutyrate
This protocol utilizes HHDH to prevent epoxide accumulation and ester hydrolysis.
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust strictly to pH 7.2 to prevent base-catalyzed epoxide accumulation.
Reagent Addition: Dissolve Sodium Azide (NaN₃, 1.5 eq) into the buffer.
Enzyme Loading: Add the Halohydrin Dehalogenase (HHDH) enzyme preparation (e.g., engineered HheC variant) to the buffered solution[1].
Substrate Addition: Slowly add Methyl 4-chloro-3-hydroxybutyrate (1.0 eq) to the mixture.
Incubation: Incubate the reaction at 30°C for 12 hours with gentle orbital shaking (150 rpm). Monitor via GC-MS until the epoxide intermediate is fully consumed.
Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 30°C to yield the pure azide.
Protocol B: Controlled Lactamization to 4-hydroxy-2-pyrrolidone
Use this protocol to intentionally reduce the azide and form the lactam, serving as a self-validation experiment to understand the causality of FAQ 2.
Solvation: Dissolve the isolated Methyl 4-azido-3-hydroxybutyrate (1.0 eq) in anhydrous methanol (50 mL).
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.05 eq by weight) under a strict nitrogen atmosphere to prevent ignition[5].
Hydrogenation: Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously at room temperature for 2.5 hours[6]. The reduction to the amine and subsequent cyclization occurs simultaneously[4].
Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst.
Validation: Concentrate the filtrate in vacuo. Validate the successful cyclization via IR spectroscopy (confirming the complete disappearance of the 2100 cm⁻¹ azide stretch).
Part 4: Reaction Network Visualization
The following diagram maps the logical relationships between the substrate, the desired product, and the mechanistically driven side reactions.
Reaction network of Methyl 4-azido-3-hydroxybutyrate showing desired pathways and side reactions.
Part 5: References
Improved process for producing 4-hydroxy-2-pyrrolidone
Source: European Patent Office (EP0829472A1)
URL:
Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications
Source: Applied Microbiology and Biotechnology (via PMC)
URL:[Link]
An efficient synthesis of (R)-GABOB and of (±)-GABOB
Source: ResearchGate (Journal of Coordination Chemistry / Synthetic Communications)
URL:[Link]
Technical Support Center: Purification of Methyl 4-azido-3-hydroxybutyrate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9). This compound is a critical chiral intermediate in the synthesis of 4-hydroxy-2-pyrrolido...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-azido-3-hydroxybutyrate (CAS: 119494-28-9). This compound is a critical chiral intermediate in the synthesis of 4-hydroxy-2-pyrrolidone and various statin side-chains[1][2].
Due to the presence of the highly energetic azide functional group, the purification of this reaction product presents unique safety and chemical challenges. This guide is engineered for researchers and drug development professionals to troubleshoot common purification bottlenecks while strictly adhering to energetic material safety protocols.
Part 1: Critical Safety & Stability Diagnostics
Q: Why is my methyl 4-azido-3-hydroxybutyrate decomposing or popping during rotary evaporation?
A: You are likely exceeding the thermal stability threshold of the molecule. The stability of an organic azide is dictated by its Carbon-to-Nitrogen (C/N) and Oxygen ratio. The universally accepted rule of thumb for azide stability dictates that the sum of carbon and oxygen atoms divided by the number of nitrogen atoms must be
≥3
[3][4].
For Methyl 4-azido-3-hydroxybutyrate (
C5H9N3O3
) :
Carbon (C): 5
Oxygen (O): 3
Nitrogen (N): 3
Ratio:35+3=2.67
Because the ratio 2.67 is less than 3 , this molecule is classified as a potentially explosive hazard[3][5]. It is sensitive to heat, shock, and friction.
Causality: High-temperature distillation or aggressive rotary evaporation concentrates the energetic azide bonds without sufficient solvent dissipation, leading to exothermic decomposition[6][7].
Solution: Never subject this compound to fractional distillation or sublimation[6]. Solvent removal (e.g., stripping ethyl acetate) must be performed under high vacuum at temperatures strictly below 25°C[8].
Part 2: Troubleshooting Purification Workflows
Q: How do I safely remove unreacted sodium azide (
NaN3
) from my reaction mixture without generating toxic gas?
A: Unreacted
NaN3
must be chemically quenched before aqueous extraction. A common mistake is acidifying the reaction mixture directly to wash out salts. Adding acid to unreacted sodium azide generates hydrazoic acid (
HN3
) , a highly toxic and explosive gas[6].
To safely neutralize the mixture, you must use a nitrous acid quench mechanism:
Cooling: Cool the crude reaction mixture (typically in methyl isobutyl ketone or DMF) to 0°C–5°C using an ice bath[1][8].
Filtration: Filter off the precipitated halide salts (e.g.,
NaCl
if starting from methyl 4-chloro-3-hydroxybutyrate) using a sintered glass funnel. Do not use ground-glass joints that require friction to open, as friction can detonate trace azides[6][7].
Nitrite Addition: Transfer the filtrate to a well-ventilated fume hood. Add an aqueous solution of sodium nitrite (
NaNO2
) at a ratio of 1.5 grams of
NaNO2
per estimated gram of unreacted
NaN3
[6].
Acidification (The Critical Step): Slowly add dilute sulfuric acid (
H2SO4
, 1M) dropwise while stirring vigorously. You will observe bubbling (nitrogen and nitric oxide gas evolution). The reaction is self-validating: when gas evolution ceases, the azide has been successfully destroyed[6].
Liquid-Liquid Extraction: Dilute the quenched mixture with water and extract with Ethyl Acetate (EtOAc)[8]. EtOAc is preferred over halogenated solvents (like chloroform), which can react with trace azides to form explosive polyazidomethanes[6][7].
Drying & Concentration: Wash the organic layer with brine, dry over anhydrous
MgSO4
, and concentrate under high vacuum at
≤25°C
[8].
Q: How can I accurately monitor the conversion of the starting material and quantify residual azide during purification?
A: You can utilize a dual-method approach combining colorimetric assays for rapid at-line testing and HPLC for precise enantiomeric excess (ee) and purity determination.
1. Rapid Colorimetric Assay (FeCl3 Method)
To verify the absence of azide ions in your aqueous washes, use the Ferric Chloride assay. Adding an
FeCl3
solution to an azide-containing sample results in the formation of a blood-red
Fe(III)
/azide complex. This complex absorbs specifically at 460 nm, allowing for rapid spectrophotometric quantification of unreacted azide[2].
2. Chromatographic Analysis (HPLC)
To determine the purity and optical resolution of Methyl 4-azido-3-hydroxybutyrate, use a chiral stationary phase.
Table 1: Analytical Parameters for Methyl 4-azido-3-hydroxybutyrate
The following diagram illustrates the safe, self-validating workflow for isolating Methyl 4-azido-3-hydroxybutyrate, emphasizing the critical safety gates.
Improved process for producing 4-hydroxy-2-pyrrolidone. European Patent EP0829472A1. Available at: 1
The method of making optically active ester derivatives and their acids from racemic esters. World Intellectual Property Organization WO2005111227A1. Available at: 9
Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. PMC, National Institutes of Health. Available at: 2
Technical Support Center: Safe Handling of Azides. Benchchem. Available at:6
SOP: Explosive Compounds | PennEHRS. University of Pennsylvania. Available at: 3
Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: 7
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, ACS Publications. Available at: 5
Technical Support Center: Troubleshooting Bioconjugation with Methyl 4-azido-3-hydroxybutyrate
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing sub-optimal yields when conjugating Methyl 4-azido-3-hydroxybutyrate to alkyne-mo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing sub-optimal yields when conjugating Methyl 4-azido-3-hydroxybutyrate to alkyne-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Methyl 4-azido-3-hydroxybutyrate is a highly versatile linker. Its 3-hydroxyl group imparts excellent aqueous solubility, minimizing the need for harsh organic co-solvents. However, its methyl ester moiety introduces specific chemical liabilities—namely, susceptibility to hydrolysis—that require precise environmental control. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue stalled reactions and maximize your conjugation efficiency.
Visual Diagnostic Workflow
Before altering your protocol, use the decision tree below to identify the mechanistic root cause of your low yield.
Diagnostic workflow for troubleshooting Methyl 4-azido-3-hydroxybutyrate CuAAC bioconjugation.
Core Troubleshooting Guide
Issue 1: Target Mass is Missing, but a -14 Da Byproduct Appears
The Causality:
Methyl 4-azido-3-hydroxybutyrate contains a labile methyl ester. Many researchers default to standard bioconjugation buffers (e.g., pH 8.0–8.5, commonly used for NHS-ester amine coupling). At this elevated pH, the methyl ester undergoes rapid base-catalyzed hydrolysis, converting the molecule into 4-azido-3-hydroxybutyric acid. This mass loss (-14 Da for the methyl group, +1 Da for the proton) alters the charge profile of your conjugate and can drastically reduce binding affinity in downstream assays.
The Solution:
Strictly maintain your reaction buffer between pH 6.5 and 7.0[1]. The CuAAC reaction proceeds efficiently at neutral pH. Switch to HEPES or Sodium Phosphate buffers. Avoid Tris buffers entirely, as Tris contains primary amines that can competitively coordinate copper and slow the reaction[1].
Issue 2: The Reaction Mixture Turns Blue/Green and Stalls at <20% Yield
The Causality:
The active catalyst for the click reaction is Copper(I). However, Cu(I) is thermodynamically unstable in aqueous, aerobic environments and rapidly oxidizes to inactive Copper(II), turning the solution blue or green[2]. If the reducing agent (sodium ascorbate) is depleted or degraded, the catalytic cycle halts.
The Solution:
Always use freshly prepared sodium ascorbate[3]. Ascorbate degrades in water within hours. Furthermore, utilize a water-soluble accelerating ligand like THPTA at a 5:1 molar ratio to Copper[3]. THPTA wraps the Cu(I) center, shielding it from dissolved oxygen while simultaneously acting as a sacrificial reductant to protect your biomolecule from reactive oxygen species (ROS)[1].
Issue 3: Small-Molecule Controls Work, but Biomolecule Conjugation Fails
The Causality:
If your catalyst system works for simple alkynes but fails on your target protein, the protein is likely sequestering the copper. Histidine-rich domains, polyamines, or free thiols on the biomolecule can chelate Cu(I), dropping the "free" copper concentration below the ~50 µM threshold required to drive the CuAAC kinetic cycle[1].
The Solution:
CuAAC is not strictly catalytic in biological matrices; it often requires stoichiometric excess[4]. Increase your total Copper concentration to 100–250 µM[5]. Alternatively, add sacrificial metals like Zn(II) or Ni(II) to saturate the non-specific binding sites on your protein, freeing the Cu(I) to mediate the click reaction[1].
Quantitative Parameter Optimization
To achieve >95% conversion with Methyl 4-azido-3-hydroxybutyrate, audit your protocol against these optimized parameters:
Parameter
Sub-optimal Condition
Optimal Condition
Mechanistic Rationale
Buffer pH
> 7.5
6.5 – 7.0
Prevents base-catalyzed hydrolysis of the methyl ester moiety.
Cu(II) Concentration
< 50 µM
100 – 250 µM
Overcomes the catalytic threshold and compensates for biomolecule sequestration[1].
THPTA : Cu Ratio
1:1 or None
5:1
Stabilizes Cu(I), accelerates kinetics, and acts as a sacrificial reductant against ROS[6].
Sodium Ascorbate
Pre-made stock
Freshly prepared (5 mM)
Ensures active reduction of Cu(II) to Cu(I) without introducing degradation byproducts[2].
Aminoguanidine
0 mM
5 mM
Scavenges dehydroascorbate byproducts, preventing the crosslinking of primary amines[1].
Self-Validating Experimental Protocol
Standard protocols often leave researchers blind until the final mass spectrometry readout. This protocol incorporates a Self-Validating System using a fluorogenic probe to verify catalyst activity before you risk your entire batch of precious biomolecule[1].
Phase 1: Catalyst & Accessibility Validation
Prepare the Control: In a microcentrifuge tube, dilute your alkyne-modified biomolecule to 50 µM in 100 mM HEPES buffer (pH 7.0).
Add Fluorogenic Probe: Add 5 µM of 3-azido-7-hydroxycoumarin (a fluorogenic azide that only fluoresces upon triazole formation)[1].
Initiate: Add the Cu/THPTA and Ascorbate as described in Phase 2.
Causality Check: If strong fluorescence is observed, your alkyne is accessible and the catalyst is active. If fluorescence is absent, the alkyne is sterically buried (requiring denaturants like DMSO) or the protein is sequestering all the copper.
Phase 2: Target Bioconjugation with Methyl 4-azido-3-hydroxybutyrate
Reagent Preparation (Critical Step):
Dissolve Methyl 4-azido-3-hydroxybutyrate in DMSO to create a 10 mM stock.
Premix 20 mM CuSO₄ with 100 mM THPTA in a 1:5 volumetric ratio. Why? Pre-complexing prevents Cu(II) from precipitating as insoluble copper-phosphate complexes and ensures immediate stabilization upon reduction[1].
Prepare a fresh 100 mM Sodium Ascorbate solution in degassed ultra-pure water[2].
Reaction Assembly:
To 430 µL of Biomolecule-alkyne (approx. 50 µM in pH 7.0 HEPES), add 10 µL of the Methyl 4-azido-3-hydroxybutyrate stock.
Add 12.5 µL of the CuSO₄/THPTA premix (Final Cu = ~250 µM)[4].
Add 25 µL of the fresh 100 mM Sodium Ascorbate to initiate the reaction[4].
Incubation & Workup:
Cap the tube tightly to minimize oxygen ingress. Rotate slowly (approx. 30 RPM) for 1 hour at room temperature[1].
Purify the conjugate immediately via Size Exclusion Chromatography (SEC) or dialysis to remove the copper and excess small molecules.
Frequently Asked Questions (FAQs)
Q: Why is my reaction mixture turning cloudy 30 minutes after adding sodium ascorbate?A: Cloudiness usually indicates one of two things: protein aggregation or the precipitation of copper-phosphate. If you are using a phosphate buffer, ensure that the CuSO₄ and THPTA are strictly pre-mixed before being added to the buffer[1]. Alternatively, ascorbate oxidation byproducts can crosslink lysine residues on proteins, causing aggregation. Ensure you have included 5 mM aminoguanidine in your reaction to intercept these reactive byproducts[1].
Q: Can I use TBTA instead of THPTA for conjugating Methyl 4-azido-3-hydroxybutyrate?A: It is not recommended. TBTA is highly hydrophobic and requires significant amounts of organic solvents (DMSO/DMF) to remain in solution, which can denature sensitive biomolecules. Because Methyl 4-azido-3-hydroxybutyrate is relatively hydrophilic (due to its 3-hydroxyl group), pairing it with the water-soluble THPTA ligand allows the reaction to proceed in predominantly aqueous, biocompatible buffers[3].
Q: I am conjugating to a heavily PEGylated alkyne, and my yields are still low despite following the protocol. What is wrong?A: Heavily PEGylated systems or large polymers can undergo "hydrophobic collapse" in purely aqueous buffers, burying the alkyne and making it sterically inaccessible to the azide[1]. To resolve this, introduce 5–10% DMSO or DMF as a co-solvent to solvate the polymer chain and expose the reactive alkyne[1].
Q: How should I store Methyl 4-azido-3-hydroxybutyrate to prevent degradation?A: Like most azides, it is sensitive to heat and prolonged light exposure. Furthermore, the methyl ester can slowly hydrolyze if exposed to ambient moisture. Store the compound neat (undissolved) at -20°C in a desiccator, protected from light. Only prepare DMSO stock solutions immediately prior to use.
References
Source: nih.gov (PMC)
Source: benchchem.
Source: benchchem.
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".
Technical Support Center: Stability of Methyl 4-azido-3-hydroxybutyrate in Aqueous Solutions
Welcome to the Technical Support Center for Methyl 4-azido-3-hydroxybutyrate . As a bifunctional compound featuring both a methyl ester and an aliphatic azide (alongside a secondary hydroxyl group), its stability in aque...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 4-azido-3-hydroxybutyrate . As a bifunctional compound featuring both a methyl ester and an aliphatic azide (alongside a secondary hydroxyl group), its stability in aqueous environments requires precise environmental control. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating handling protocols.
Mechanistic Overview of Aqueous Stability
The degradation of Methyl 4-azido-3-hydroxybutyrate in water is driven by two primary reactive centers:
The Methyl Ester: The ester carbonyl carbon is highly electrophilic.1[1]. The adjacent C3 hydroxyl group can engage in hydrogen bonding with the ester carbonyl, slightly increasing its ground-state electrophilicity. Base-catalyzed hydrolysis (saponification) is exceptionally rapid, yielding 4-azido-3-hydroxybutyric acid and methanol.
The Azide Group: While 2[2], they are highly sensitive to redox potentials, photolysis, and extreme acidity.
Troubleshooting Guides & FAQs
Q1: My stock solution shows multiple peaks on HPLC after a few days at room temperature. What is the primary cause?A1: The most common cause is ester hydrolysis. The base-catalyzed pathway is particularly aggressive. If your water or buffer drifts above pH 7.0, the hydroxide ions act as strong nucleophiles, rapidly cleaving the ester[1]. Solution: Ensure your aqueous buffer is strictly maintained between pH 5.0 and 6.0, where the hydrolysis rate is at its absolute minimum.
Q2: If base-catalyzed hydrolysis is the main issue, can I lower the pH to 2.0 to completely halt it?A2: Absolutely not. While lowering the pH mitigates saponification,2[2]. 3[3]. Because4[4], maintaining a pH above 5.0 is a critical safety and stability requirement.
Q3: Are standard biological buffers like Tris or those containing DTT/TCEP compatible?A3: No. Tris contains a primary amine that can act as a nucleophile, potentially competing in side reactions. More critically,2[2] to a primary amine (Methyl 4-amino-3-hydroxybutyrate) via mechanisms similar to the Staudinger reduction. Use inert buffers like sodium acetate or phosphate.
Q4: Why does my solution turn yellow or show unexpected degradation when left on the benchtop?A4: Photolytic degradation.5[5]. Always store solutions in amber vials.
Quantitative Data: Empirical Stability Matrix
Summarizing the causality of environmental triggers allows for rapid troubleshooting. Compare your current experimental setup against this matrix to identify stability risks.
Environmental Factor
Mechanistic Effect on Molecule
Optimal Range / Mitigation
pH > 7.0 (Basic)
Base-catalyzed saponification of the methyl ester
Maintain buffer pH between 5.0 and 6.0
pH < 4.0 (Acidic)
Protonation of azide anion to toxic HN3 gas
Never acidify below pH 4.5
Temperature > 25°C
Exponential acceleration of hydrolysis
Store stocks at 4°C or -20°C
Reducing Agents
Reduction of azide to primary amine
Exclude DTT, TCEP, and thiols
Heavy Metals (Cu, Pb)
Catalysis of decomposition; explosive metal azides
Use non-metallic spatulas; add EDTA if needed
UV / Ambient Light
Photolytic extrusion of N2 to form nitrenes
Store in amber glass vials
Experimental Protocols
Protocol A: Preparation of a Stabilized Aqueous Stock Solution
This protocol is a self-validating system: by controlling pH and temperature from step 1, you prevent the initiation of hydrolysis cascades.
Weighing: Weigh Methyl 4-azido-3-hydroxybutyrate using non-metallic spatulas.6[6].
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH strictly to 5.5 using dilute acetic acid or NaOH. Crucial: Verify the pH before adding the compound.
Dissolution: Dissolve the compound in the buffer. Do not use heat or sonication baths exceeding 25°C, as 1[1].
Filtration: Sterile filter the solution through a 0.22 µm PTFE syringe filter.
Storage & Validation: Aliquot into single-use amber glass vials and store at -20°C. Validation: Run a 10 µL aliquot on HPLC immediately (t=0). A properly prepared stock will show <2% deviation in peak area over 30 days at -20°C.
Protocol B: NMR-Based Time-Course Monitoring of Ester Hydrolysis
Use this protocol to track the exact half-life of your compound in custom assay buffers.
Sample Prep: Dissolve the compound in D₂O buffered to your target assay pH using deuterated salts.
Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum at t=0.1[1].
Incubation & Monitoring: Keep the NMR tube at a constant temperature (e.g., 37°C for physiological assays) and acquire spectra at regular 12-hour intervals.
Data Analysis: Calculate the percentage of hydrolysis by comparing the integral of the decreasing methyl ester singlet (3.6 ppm) to the corresponding appearance of the methanol cleavage product peak (~3.3 ppm).
Degradation Pathway Visualization
The following diagram maps the logical relationships between environmental triggers and the molecular degradation pathways of Methyl 4-azido-3-hydroxybutyrate.
Degradation pathways of Methyl 4-azido-3-hydroxybutyrate in aqueous solutions.
References
Benchchem. "Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester." Benchchem Technical Resources.
Benchchem. "Azide Group Stability: A Technical Support Guide for Researchers." Benchchem Technical Resources.
Technical Support Center: Monitoring Reactions of Methyl 4-azido-3-hydroxybutyrate
Prepared by: Your Senior Application Scientist Welcome to the technical support guide for Methyl 4-azido-3-hydroxybutyrate. This document is designed for researchers, medicinal chemists, and process development scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for Methyl 4-azido-3-hydroxybutyrate. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just protocols, but the underlying chemical logic to effectively monitor your reactions, troubleshoot common issues, and ensure the integrity of your results. We will move from foundational safety principles to specific analytical techniques and reaction-specific troubleshooting.
Foundational Knowledge & Safety First
Before initiating any reaction, understanding the nature of your starting material is paramount. Methyl 4-azido-3-hydroxybutyrate contains an organic azide, a functional group that is both incredibly useful and potentially hazardous.
Q: What are the primary safety concerns with Methyl 4-azido-3-hydroxybutyrate?
A: The primary concern is the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, potentially leading to rapid decomposition and release of nitrogen gas.[1][2] While the molecule's "Rule of Six" (having at least six carbons per energetic group) is not met, its relatively low molecular weight and the presence of other functional groups necessitate careful handling.[1][3] Always handle with appropriate personal protective equipment (PPE), including safety glasses and a lab coat, and work behind a blast shield, especially during initial scale-up experiments.[3]
Q: How can I assess the stability of this azide?
A: A common guideline is the carbon-to-nitrogen ratio. The formula (NC + NO) / NN ≥ 3 is often used as an indicator of reasonable stability for isolation.[3][4] For Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃): (5 + 3) / 3 = 2.67. This value is below 3, suggesting that while it can be isolated, it should be treated with respect and stored properly.
Q: What are the ideal storage conditions?
A: Organic azides should be stored in a cool, dark place, away from sources of heat, light, and shock.[2][3] Storing the compound at or below room temperature is recommended, and for long-term storage, refrigeration (2-8°C) is advisable.
Q: What materials and reagents are incompatible with azides?
A: To prevent the formation of highly unstable and explosive compounds, strictly avoid:
Heavy Metals: Copper, lead, silver, and mercury can form extremely shock-sensitive metal azides. Avoid using metal spatulas for transfer.[2]
Strong Acids: These can react with the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3]
Halogenated Solvents: Solvents like dichloromethane or chloroform should be used with caution, as they can potentially form explosive diazidomethane under certain conditions.[1]
Core Analytical Monitoring Techniques
Effective reaction monitoring is about choosing the right tool for the job. The goal is to get a clear, unambiguous signal that differentiates your starting material from your product.
Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction.
Caption: General workflow for effective reaction monitoring.
A. Thin-Layer Chromatography (TLC)
TLC is the fastest and most common method for qualitative reaction monitoring.
Q: What is a good starting mobile phase for TLC analysis?
A: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point. A 1:1 or 2:1 mixture of Hexanes:Ethyl Acetate often provides good separation for compounds of this polarity. Adjust the ratio based on the observed Rf values; more ethyl acetate will increase the Rf of your spots.
Q: My azide-containing compound is not UV-active. How can I visualize it on a TLC plate?
A: This is a common challenge. While permanganate or other general stains can work, a highly effective method involves the in-situ reduction of the azide to an amine, followed by staining with ninhydrin.[5][6] The amine product is often more polar (lower Rf) and will produce a distinct color with ninhydrin.
Protocol: Staining Organic Azides on TLC Plates [5]
Develop TLC: Run your TLC plate as usual with your starting material, co-spot (starting material and reaction mixture), and reaction mixture lanes. Dry the plate thoroughly.
Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh₃) in a volatile solvent like dichloromethane for ~30 seconds. Remove excess reagent with a paper towel.
Heat: Dry the plate in an oven or with a heat gun at ~80°C for 5 minutes. This drives the Staudinger reduction of the azide to an amine.
Staining Step: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v) for ~30 seconds.
Develop Color: Remove excess stain and heat the plate again at ~80°C for 5 minutes until colored spots (typically purple or yellow) appear.
B. Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for monitoring reactions involving azides due to the unique and strong absorption of the N=N=N asymmetric stretch.
Q: Which IR peak is the most diagnostic for monitoring my reaction?
A: The azide asymmetric stretch is your key signal. It appears as a very sharp, strong, and unmistakable peak around 2100 cm⁻¹ .[7][8] The complete disappearance of this peak is a definitive indicator that your starting material has been consumed.
Functional Group
Characteristic IR Frequency (cm⁻¹)
Appearance
Implication for Monitoring
Azide (N₃)
~2100
Strong, Sharp
Disappearance indicates consumption of starting material.
Hydroxyl (O-H)
3200 - 3600
Broad
May change if this group reacts, but less specific than the azide peak.
Carbonyl (Ester C=O)
~1735
Strong, Sharp
Will remain unless the ester is hydrolyzed or reduced.
Amine (N-H)
3300 - 3500
Medium, often two bands for primary amine
Appearance indicates successful azide reduction.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) if an internal standard is used.[9] For routine monitoring, tracking the chemical shift changes of key protons is sufficient.
Q: Which signals in the ¹H NMR spectrum are most useful for monitoring?
A: The protons on the carbons attached to the azide and hydroxyl groups (C3 and C4) are the most informative. When the azide (N₃) is converted to an amine (NH₂), the electron-withdrawing environment changes significantly, causing a noticeable upfield shift (to a lower ppm value) for the adjacent protons.
Reaction Type
Key ¹H NMR Change
Azide Reduction
Protons on C4 (CH₂N₃) will shift significantly upfield upon conversion to CH₂NH₂. The proton on C3 (CHOH) may also shift.
"Click" Cycloaddition
Disappearance of the C4 proton signals of the starting material and appearance of a new, distinct signal for the triazole C-H proton (typically 7.5-8.5 ppm).
Hydroxyl Group Reaction
The proton on C3 (CHOH) will shift, often downfield if acylated. The broad OH signal will disappear.
Reaction-Specific Monitoring & Troubleshooting
Let's apply these techniques to common reactions of Methyl 4-azido-3-hydroxybutyrate.
Scenario 1: Azide Reduction to Amine (e.g., Staudinger Reaction)
This reaction converts the azide to a primary amine, forming Methyl 4-amino-3-hydroxybutyrate.
Q: My Staudinger reaction seems to have stalled. TLC shows both starting material and a new, lower Rf spot. What's wrong?
A: This could be due to several factors:
Incomplete Hydrolysis: The Staudinger reaction proceeds via an iminophosphorane intermediate. This intermediate must be hydrolyzed with water to release the amine and triphenylphosphine oxide. If your reaction is stalled, ensure sufficient water is present and allow for adequate stirring time during the workup phase.[1]
Insufficient Reducing Agent: Ensure you have used at least one full equivalent of the phosphine reagent.
Q: I see an unexpected byproduct in my Staudinger reduction. What could it be?
A: The most common side reaction is an Aza-Wittig reaction. If there are any carbonyl-containing impurities in your starting material or solvents, the iminophosphorane intermediate can react with them to form an imine byproduct.[1] Purifying the starting azide before the reaction can prevent this.
This "click" reaction forms a triazole ring, a common linkage in bioconjugation and materials science.[10][11]
Q: My CuAAC reaction is giving low yields, and I see a byproduct that stains with ninhydrin on TLC. What is happening?
A: The reducing agent used to keep copper in the active Cu(I) state (e.g., sodium ascorbate) can sometimes reduce your azide starting material to the corresponding amine.[2] This is a known side reaction in CuAAC bioconjugations.[12]
Troubleshooting Steps:
Use a Ligand: Adding a copper-stabilizing ligand can accelerate the desired cycloaddition, outcompeting the reduction pathway, and protect sensitive biomolecules from oxidative damage.[12][13]
Order of Addition: A good practice is to mix the CuSO₄ with the ligand first, add this mixture to your azide and alkyne, and only then initiate the reaction by adding the sodium ascorbate.[12]
Consider Copper-Free Click: If side reactions persist, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN), which does not require a copper catalyst.[9]
General Troubleshooting Guide
This section addresses broader issues that can arise during experimentation.
Caption: A decision tree for general reaction troubleshooting.
Q: My reaction looks complete by TLC, but after workup and purification, my yield is very low. Where did my product go?
A: This is a classic problem in synthesis.[14] Consider these possibilities:
Aqueous Solubility: Your product, especially the amine, may have significant water solubility. If you performed an aqueous workup, your product might be in the aqueous layer. Try back-extracting the aqueous phase with a different organic solvent.
Volatility: While unlikely for this specific molecule, some products can be volatile and may be lost during solvent removal on a rotary evaporator. Check the solvent trap.[14]
Instability During Workup/Purification: Your product may be unstable to the pH conditions of the workup (acid or base wash) or may decompose on silica gel during chromatography.[2][14] You can test for this by taking a small aliquot of your crude reaction mixture and exposing it to your planned workup/purification conditions to see if degradation occurs on a TLC plate.
Q: My reaction mixture is turning dark, and I see many spots on the TLC plate.
A: This suggests decomposition or significant side reactions.
Re-evaluate Stability: The reaction conditions (temperature, pH, solvent) may be too harsh for your starting material or product.
Check Reagent Purity: Impurities in reagents or solvents can often catalyze decomposition pathways.
Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure you are working under an inert atmosphere (N₂ or Ar) if the protocol requires it.
References
Choi, J., Lee, K., Lee, S. H., & Kim, D. (2021). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. RSC Publishing.
BenchChem Technical Support Team. (2025). Common side reactions of organic azides in synthesis. BenchChem.
BenchChem Technical Support Team. (2025). Technical Support Center: Stability and Handling of Azide-Containing Compounds. BenchChem.
Serrano, A. L., Tsefrikas, V. M., & Brewer, S. H. (2014). Extending the Vibrational Lifetime of Azides with Heavy Atoms. PMC. [Link]
Agrell, I. (1971). The Infra-red Spectra of Some Inorganic Azide Compounds. SciSpace. [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
BenchChem Technical Support Team. (2025). Kinetic analysis of different azide-alkyne cycloaddition reactions. BenchChem.
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry.
Ito, S., Taniguchi, T., & Monde, K. (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics. [Link]
Van den Bruele, F. J., van der Meijden, P. P., & Kengen, S. W. M. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir. [Link]
Zakrzewski, R., & Trojanowicz, M. (2016). IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC. ResearchGate. [Link]
Environmental Health and Safety, University of Minnesota. Azide Compounds. University of Minnesota.
Stanford Environmental Health & Safety. Information on Azide Compounds. Stanford University.
G. C. H. B. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. MDPI. [Link]
University of Rochester Chemistry Department. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
Kudzin, Z. H., & Guga, P. (2002). Planar chromatography of heterocyclic thiols with detection by use of the iodine-azide reaction. Journal of Planar Chromatography – Modern TLC. [Link]
Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Link]
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]
Al-Ibraheem, A., & Salah, N. (2012). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed. [Link]
El-Tamatany, S. H., & El-Ghanam, A. M. (2013). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. Beilstein Journal of Organic Chemistry. [Link]
Chachibaia, T. (2015). Detection of Sodium Azide by Heteronucleus 14N NMR spectroscopy and binding to Fullerene C60. ResearchGate. [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
Chachibaia, T., & Pastor, M. M. (2015). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. SciSpace. [Link]
Technical Support Center: Characterization of Methyl 4-azido-3-hydroxybutyrate Derivatives
Introduction Welcome to the technical support center for the characterization of Methyl 4-azido-3-hydroxybutyrate and its derivatives. These bifunctional molecules are valuable synthetic intermediates, particularly in th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the characterization of Methyl 4-azido-3-hydroxybutyrate and its derivatives. These bifunctional molecules are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and bioconjugation, serving as precursors to statins, amino acids, and other biologically active compounds. However, their unique structure, containing both a thermally sensitive azide and a polar hydroxyl group, presents specific challenges during structural elucidation and purity assessment.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you navigate the complexities of characterizing these molecules, ensuring both the accuracy of your results and the safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling these azide derivatives?
A: The primary concern is their potential thermal instability. Organic azides are energetic compounds that can decompose explosively upon exposure to heat, shock, or friction.[1] Two key guidelines help in assessing stability:
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability.[2] For Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃), the number of carbon and oxygen atoms (8) relative to nitrogen atoms (3) suggests it can be handled with standard precautions, but care is still required. As a rule, the total number of nitrogen atoms should not exceed the number of carbon atoms.[2]
"Rule of Six": This rule suggests that a molecule is relatively safe if it has at least six carbon atoms for each energetic group (like an azide).[2][3] Derivatives with low carbon counts should be handled as potentially explosive.
Always handle these compounds behind a blast shield, avoid using metal spatulas, and never heat them unless you have performed a thorough thermal stability analysis like Differential Scanning Calorimetry (DSC).[3][4]
Q2: I've just finished my synthesis. What is the quickest way to confirm the presence of the azide group?
A: The most direct and rapid method is Infrared (IR) Spectroscopy . The azide functional group exhibits a very strong and sharp asymmetric stretching vibration (ν_as) in a relatively clean region of the spectrum, typically around 2100 cm⁻¹ .[5][6] This peak is a highly reliable diagnostic marker.
Q3: My compound seems to decompose during silica gel column chromatography. Why is this happening and what are the alternatives?
A: Decomposition on silica gel is a common issue. The acidic nature of standard silica gel can protonate the azide group, potentially leading to the formation of small amounts of highly explosive hydrazoic acid (HN₃) in the local environment or catalyzing elimination/rearrangement reactions.[2][7]
Solutions:
Deactivated Silica: Treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites.
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which are less likely to cause degradation.
Non-Chromatographic Methods: If the compound is crystalline, recrystallization is often the safest and most effective purification method.[1]
Q4: What are the recommended storage conditions for these compounds?
A: To ensure long-term stability, organic azides should be stored in a cool, dark environment, ideally at or below room temperature.[1] For derivatives that are particularly sensitive or have a low C/N ratio, storage at -18°C is recommended.[2] Always store them away from heat sources, light, and incompatible materials like strong acids or heavy metals.[8]
Troubleshooting by Analytical Technique
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for detailed structural elucidation. However, the bifunctional nature of these molecules can lead to confusing spectra.
Q: My ¹H NMR signals, particularly for the -CH(OH)- and -CH(N₃)- protons, are broad and poorly resolved. What's the cause?
A: This is often due to intermolecular hydrogen bonding mediated by the hydroxyl group, which can cause aggregation and lead to peak broadening. The choice of solvent is critical.
Troubleshooting Steps:
Solvent Choice: Switch to a hydrogen-bond-accepting solvent like DMSO-d₆ or Methanol-d₄. These solvents will disrupt intermolecular hydrogen bonding, resulting in sharper signals. In contrast, solvents like CDCl₃ are more likely to show broadening.[9]
Concentration: Dilute your sample. Lower concentrations reduce the likelihood of aggregation.
Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can sometimes help sharpen signals by overcoming the energetic barrier of intermolecular interactions, but this must be balanced against the thermal sensitivity of the azide.
D₂O Exchange: Add a drop of D₂O to your NMR tube (if in a compatible solvent like DMSO-d₆). The hydroxyl proton signal will disappear, confirming its identity and often simplifying the spectrum by removing its coupling to adjacent protons.
Q: Where should I expect the key proton and carbon signals in my NMR spectra?
A: The electron-withdrawing nature of the azide and hydroxyl groups significantly influences the chemical shifts of adjacent nuclei.[5] The following table provides typical ranges for the core Methyl 4-azido-3-hydroxybutyrate structure.
Position
Typical ¹H NMR Shift (ppm)
Typical ¹³C NMR Shift (ppm)
Notes
H2 / C2 (CH₂)
~2.5 - 2.8
~35 - 40
Protons are diastereotopic; may appear as a multiplet.
H3 / C3 (CHOH)
~4.0 - 4.5
~65 - 75
Shift is solvent-dependent. Coupled to H2 and H4.
H4 / C4 (CHN₃)
~3.5 - 4.0
~55 - 65
Deshielded by the azide group. Coupled to H3.[5][10]
OCH₃ (Ester)
~3.7
~52
Sharp singlet.
C=O (Ester)
N/A
~170 - 175
Data compiled from typical values for similar functionalized esters.[5][11][12]
Mass Spectrometry
Mass spectrometry (MS) is essential for confirming molecular weight, but the azide group makes this challenging.
Q: I can't find the molecular ion (M⁺) peak in my mass spectrum. Is my sample impure?
A: Not necessarily. This is a classic characteristic of organic azides, especially under high-energy ionization techniques like Electron Ionization (EI). The C-N₃ bond is weak, and the azide group readily fragments through the loss of a nitrogen molecule (N₂), which is a very stable neutral loss of 28 Da.[5][13]
Workflow for Successful MS Analysis
Caption: Workflow for obtaining molecular weight data.
Q: What are the expected fragmentation patterns for Methyl 4-azido-3-hydroxybutyrate?
A: Besides the primary loss of N₂, you can expect other characteristic fragments. Using a softer ionization technique like Electrospray Ionization (ESI) will likely yield the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation of this parent ion (MS/MS) will be more informative.
Key MS Fragmentation Pathways
Caption: Common ESI-MS/MS fragmentation pathways.
Purity and Stability
Ensuring the purity and stability of your material is critical for subsequent reactions.
Q: I suspect my sample is degrading over time, even in storage. How can I check for this and what is the likely degradation product?
A: Degradation can occur, especially if the sample is exposed to trace amounts of acid or light. A common degradation pathway is the elimination of HN₃ to form an α,β-unsaturated ester, such as Methyl crotonate or its isomer.
Troubleshooting & Confirmation:
Re-run NMR: Take a new ¹H NMR of the stored sample. Look for the appearance of new vinyl proton signals in the 5.5-7.0 ppm range, characteristic of an alkene.
TLC Analysis: Run a TLC of the stored sample alongside a fresh sample or a previous TLC. The appearance of a new, often less polar, spot is indicative of degradation.
Staudinger Reaction Test: A simple chemical test can confirm the presence of the azide. The Staudinger reaction involves treating the azide with a phosphine (like triphenylphosphine) to form an aza-ylide, which hydrolyzes to an amine and triphenylphosphine oxide.[5] This can be monitored by TLC (disappearance of starting material) or ³¹P NMR (appearance of a new peak for the phosphine oxide).[14][15]
Troubleshooting Unexpected NMR Results
Caption: Decision tree for troubleshooting NMR spectra.
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation for Broad Signals
This protocol is designed to obtain sharp, well-resolved NMR spectra for hydroxyl-containing compounds.
Weigh Sample: Accurately weigh 5-10 mg of your dry sample directly into the NMR tube.
Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube using a clean pipette.
Dissolve: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication or gentle warming with a heat gun (with extreme caution due to the azide) can assist dissolution.
Acquire Spectrum: Acquire a standard ¹H NMR spectrum. The hydroxyl proton should appear as a distinct, sharp signal.
(Optional) D₂O Exchange: To confirm the OH peak, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake gently. Re-acquire the spectrum. The hydroxyl proton signal should disappear or be significantly attenuated.
Protocol 2: TLC-Based Confirmatory Test for Azide Presence (Staudinger Reduction)
This protocol uses the specific reactivity of the azide group for chemical confirmation.[5]
Materials:
Azide-containing sample (~1 mg)
Triphenylphosphine (PPh₃) (~2-3 mg)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (~0.5 mL)
TLC plate (silica gel)
Appropriate TLC eluent system
UV lamp (254 nm)
Staining solution (e.g., potassium permanganate or ninhydrin)
Procedure:
Prepare Solutions:
Solution A (Control): Dissolve ~1 mg of your azide sample in 0.25 mL of DCM in a small vial.
Solution B (Reaction): In a separate vial, dissolve ~1 mg of your azide sample and ~2-3 mg of PPh₃ in 0.25 mL of DCM.
Reaction Time: Let both vials stand at room temperature for 30 minutes. The reaction is often rapid.
TLC Analysis:
Spot three lanes on a single TLC plate: Solution A, Solution B, and a co-spot of both.
Elute the plate using a solvent system that gives a good R_f for your starting material (typically in the range of 0.3-0.5).
Visualization and Interpretation:
Visualize the plate under a UV lamp. PPh₃ and the product triphenylphosphine oxide are UV active.
Stain the plate. The product of the reaction is a primary amine, which will give a distinct colored spot with ninhydrin stain after heating.[5]
Expected Result: In the lane for Solution B, you should see the disappearance or significant reduction of the starting azide spot (from Solution A) and the appearance of a new, more polar spot (the amine product). The PPh₃ spot will be replaced by the more polar triphenylphosphine oxide spot. This confirms the presence and reactivity of the azide group.
References
Reactions of an Azidoborane with Phosphines: Synthesis of N-Boryliminophosphoranes. (n.d.). DTIC. Retrieved from [Link]
Wang, J., et al. (2016). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 55(33), 9684-9688. Available at: [Link]
P–C, P–N, and M–N Bond Formation Processes in Reactions of Heterometallic Phosphinidene-Bridged MoMn and MoRe Complexes with Diazoalkanes and Organic Azides to Build Three- to Five-Membered Phosphametallacycles. (2022). Inorganic Chemistry, 61(46), 18367–18381. Available at: [Link]
Reactions of Tris(amino)phosphines with Arylsulfonyl Azides: Product Dependency on Tris(amino)phosphine Structure. (2002). Inorganic Chemistry, 42(1), 246–252. Available at: [Link]
Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. (n.d.). ResearchGate. Retrieved from [Link]
Safe Handling of Azides. (2013). University of Pittsburgh. Retrieved from [Link]
Kennemur, J. G. (2012). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. Journal of the American Society for Mass Spectrometry, 23(8), 1391–1396. Available at: [Link]
A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (2014). Beilstein Journal of Organic Chemistry, 10, 2529–2539. Available at: [Link]
Representative FTIR of an inorganic and an organic azide shows that... (n.d.). ResearchGate. Retrieved from [Link]
Frankowski, M., et al. (2003). Matrix-isolation FTIR study of azidoacetone and azidoacetonitrile. Low Temperature Physics, 29(9), 870–875. Available at: [Link]
2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. (2024). The Journal of Chemical Physics, 161(20). Available at: [Link]
The thermal decomposition of azidopyridines. (n.d.). ResearchGate. Retrieved from [Link]
A study on the thermal stability of organic azides. (n.d.). ResearchGate. Retrieved from [Link]
Lieber, E., et al. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918. Available at: [Link]
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development, 23(10), 2210–2218. Available at: [Link]
Mass spectrometry of aryl azides. (n.d.). ResearchGate. Retrieved from [Link]
3-Azido-2-benzoyloxy-5-hydroxy-cyclohexanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
Decatungstate-Catalysed C(sp³)–H Azidation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Bräse, S., et al. (2004). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(1), 10-53. Available at: [Link]
X-ray diffraction and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-alpha-D-lyxo-hexopyranoside. (2003). Carbohydrate Research, 338(8), 795-799. Available at: [Link]
¹H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Synthesis, And Studying Effect Of a Solvent On The ¹H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]
Azides. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
sodium azide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]
Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. (2005). The Journal of Organic Chemistry, 70(7), 2824–2827. Available at: [Link]
Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (2019). Zeitschrift für anorganische und allgemeine Chemie, 645(21), 1279–1286. Available at: [Link]
methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (2018). Molecules, 23(11), 2841. Available at: [Link]
Method of preparing (R)-4-amino-3-hydroxybutyric acid. (n.d.). Google Patents.
Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. (n.d.). Nature Communications. Retrieved from [Link]
Impact of pH on the stability and reactivity of Methyl 4-azido-3-hydroxybutyrate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate. This guide provides in-depth troubleshooting advice and a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability and reactivity of this versatile building block, with a critical focus on the impact of pH. Our goal is to empower you with the causal understanding needed to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.
Introduction: The Duality of a Functional Moiety
Methyl 4-azido-3-hydroxybutyrate is a valuable bifunctional molecule, incorporating both a reactive azide handle for "click" chemistry and a hydroxyl group that can direct or participate in various chemical transformations.[1] However, this β-hydroxy azide structure is also inherently susceptible to specific pH-dependent degradation and rearrangement pathways. Understanding and controlling the pH of your reaction and storage environments is not merely a suggestion—it is paramount for success. This guide will illuminate the chemical principles governing its behavior and provide actionable protocols to navigate its use effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Methyl 4-azido-3-hydroxybutyrate with respect to pH?
A: The stability of Methyl 4-azido-3-hydroxybutyrate is critically dependent on pH due to its three key functional groups: the azide, the secondary alcohol, and the methyl ester.
Acidic Conditions (pH < 4): Strong acidic conditions should be rigorously avoided. The azide group can be protonated to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive. Furthermore, acid catalysis can promote the intramolecular cyclization of the β-azido alcohol to form an aziridinium ion intermediate, which can then undergo rearrangement or ring-opening by a nucleophile.[2] The methyl ester is also susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat.[3]
Neutral to Mildly Acidic Conditions (pH 4-7): This is the most stable range for the molecule, making it ideal for storage and many reactions. The azide group is stable in this range, which is compatible with widely used transformations like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]
Basic Conditions (pH > 8): Strong basic conditions are highly detrimental and can lead to rapid decomposition. The primary degradation pathway is the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon and displacing the azide group to form a terminal epoxide. This is a common intramolecular side reaction for β-azido alcohols.[5] Additionally, the methyl ester will undergo base-mediated hydrolysis (saponification) to the corresponding carboxylate.[6]
Q2: What are the optimal storage conditions for Methyl 4-azido-3-hydroxybutyrate?
A: To ensure long-term stability, the compound should be stored as a solution in a dry, aprotic solvent (e.g., Dichloromethane, THF, Ethyl Acetate) at low temperatures (≤ -20°C). Avoid aqueous solutions for long-term storage, as pH fluctuations can promote hydrolysis or decomposition. If an aqueous stock solution is necessary for a brief period, use a buffered system maintained between pH 6.0 and 7.5. Always store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and atmospheric acids.
Q3: How does pH affect the molecule's reactivity in common transformations like CuAAC or aziridination?
A: pH control is essential for directing reactivity and preventing side reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the CuAAC reaction is known to proceed over a wide pH range (typically 4-12), the optimal range for bioconjugation and reactions with sensitive substrates is generally between pH 6.5 and 8.0.[4][7] This range balances catalyst stability and the integrity of the substrate. It is crucial to avoid amine-containing buffers like Tris, as they can chelate the copper catalyst and inhibit the reaction.[8] Phosphate or HEPES buffers are highly recommended.[8][9]
Intramolecular Aziridine Formation: The conversion of a β-azido alcohol to an aziridine, typically mediated by a reducing agent like triphenylphosphine (PPh₃), is sensitive to pH. Strongly basic conditions must be avoided as they favor the competing epoxide formation pathway. The reaction is generally performed under neutral conditions in an aprotic solvent.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Desired Product (Starting Material Consumed)
Possible Cause (A): Decomposition via Epoxide Formation. You observe a new, non-polar spot on your TLC and a mass signal corresponding to [M-28] (loss of N₂). This is highly indicative of base-catalyzed intramolecular cyclization to form methyl 3-(oxiran-2-yl)propanoate.
Causality: The reaction conditions were basic (pH > 8), leading to deprotonation of the hydroxyl group, which then displaces the azide. This can be caused by basic reagents, improper workup procedures (e.g., using a strong base like Na₂CO₃), or unbuffered aqueous solutions.
Solution:
Rigorously control the pH of your reaction. If aqueous conditions are required, use a buffer such as phosphate or HEPES in the pH 6.5-7.5 range.
During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases.[11]
If possible, switch to a non-aqueous, aprotic solvent system.
Possible Cause (B): Decomposition via Acid-Catalyzed Rearrangement. You observe a complex mixture of products by NMR or LC-MS, and no single product dominates.
Causality: The reaction was run under acidic conditions (pH < 4), potentially from an acidic reagent, catalyst, or during an acidic workup. This can lead to the formation of an aziridinium ion, which can then undergo non-selective ring-opening or rearrangement.[2]
Solution:
Ensure all reagents are neutral or that any acidity is quenched before adding the starting material.
Avoid acidic workups where possible. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.
pH-Dependent Stability and Decomposition Pathways
Caption: Key pH-dependent pathways for Methyl 4-azido-3-hydroxybutyrate.
Problem 2: Inconsistent Results in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Possible Cause: Catalyst Inhibition or Degradation. The reaction is sluggish, stalls, or fails completely.
Causality: The copper catalyst is highly sensitive to its environment. (1) Use of an incompatible buffer, like Tris or glycine, chelates the Cu(I) ion, rendering it inactive.[4][8] (2) The pH is outside the optimal 6.5-8.0 range, which can affect the stability of the copper-ligand complex.[7] (3) The Cu(I) has been oxidized to Cu(II) due to the presence of oxygen, and there is an insufficient amount of reducing agent (e.g., sodium ascorbate).
Solution:
Buffer Selection: Switch to a non-coordinating buffer like HEPES or phosphate at a concentration of 0.1 M.[7][8]
pH Verification: Before adding the catalyst, measure and adjust the pH of the reaction mixture to ~7.0-7.5.[9]
Catalyst Preparation: Prepare the catalyst solution fresh. First, mix the CuSO₄ with the ligand (e.g., THPTA), then add this mixture to the solution of your azide and alkyne. Initiate the reaction by adding the sodium ascorbate solution last.[7]
Inert Atmosphere: For sensitive substrates or prolonged reactions, degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) can prevent oxidation of the Cu(I) catalyst.
Troubleshooting Workflow for Failed Reactions
Caption: A decision-making workflow for troubleshooting failed reactions.
Data Summary & Experimental Protocols
Table 1: Recommended pH Ranges for Common Applications
Application
Recommended pH Range
Buffer System
Key Considerations
Long-Term Storage
N/A (Aprotic Solvent)
None
Store in dry, aprotic solvent at ≤ -20°C under inert gas.
Aqueous Stock Solution
6.0 - 7.5
Phosphate, HEPES
For short-term use only. Avoid freezing aqueous stocks.
Run in a dry, aprotic solvent (e.g., CH₃CN, THF). Avoid added base.
Ester Hydrolysis
>12 or <2
NaOH (aq) or HCl (aq)
Intentionally used to form the corresponding carboxylic acid.[6][12]
Experimental Protocol A: pH Stability Assessment
This protocol provides a method to empirically determine the stability of Methyl 4-azido-3-hydroxybutyrate under your specific experimental conditions.
Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
Set up Reactions: In separate vials, dissolve a small, known amount of Methyl 4-azido-3-hydroxybutyrate in each buffer solution to a final concentration of ~1 mg/mL. Include a control vial with a neutral, aprotic solvent.
Incubation: Stir all vials at the intended reaction temperature (e.g., room temperature or 37°C).
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial.
Quench and Extract: Quench the aliquot by diluting it into a mixture of ethyl acetate and water. Vortex, separate the organic layer, and dry it with Na₂SO₄.
Analysis: Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the appearance of any new products. Compare the results across the different pH values to identify the stability window.
This protocol describes a general, robust procedure for the copper-catalyzed cycloaddition.
Reagent Preparation:
Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 7.5.
Prepare the following stock solutions:
Alkyne substrate (10 mM in DMSO).
Methyl 4-azido-3-hydroxybutyrate (12 mM in DMSO).
Copper(II) Sulfate (CuSO₄) (50 mM in water).
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM in water).
Sodium Ascorbate (1 M in water, prepared fresh).
Reaction Assembly: In a microcentrifuge tube, add the following in order:
385 µL of 0.1 M Phosphate Buffer (pH 7.5).
50 µL of Alkyne stock (1.0 eq).
50 µL of Azide stock (1.2 eq).
10 µL of THPTA stock (5.0 eq relative to Cu).
5 µL of CuSO₄ stock (0.5 eq relative to Alkyne).
Initiation: Vortex the mixture briefly. Initiate the reaction by adding 5 µL of the freshly prepared 1 M Sodium Ascorbate solution.
Reaction: Allow the reaction to proceed at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed.
Workup: Once complete, the reaction mixture can be quenched with EDTA to chelate the copper and then purified by standard methods (e.g., column chromatography, HPLC).
References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Regioselective Ring Opening of Epoxides using Sodium Azide in Water: Control by pH. Synthesis, 2002(15), 2254-2258. [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
Hu, X., et al. (2023). Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Chemical Review and Letters. (2024). Direct hydroxyazidation of alkenes: A viable strategy for the synthesis of β-azido alcohols. Chemical Review and Letters, 7, 53-64. [Link]
Alavi, S. A., et al. (2022). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research, 8(1), 89-94. [Link]
Boeren, S., et al. (2009). Enantioselective Chemoenzymatic Synthesis of trans-Aziridines. Radboud Repository. [Link]
Huxtable, S., & O'Brien, P. (2001). Recent Synthetic Applications of Chiral Aziridines. Synlett, 2001(1), 1-16. [Link]
Peterson, E. A., & Deiters, A. (2014). Ring-Opening of Aziridines Using Tethered Hemiketals. Organic Letters, 16(17), 4452–4455. [Link]
Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. [Link]
Stankovic, S., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1667. [Link]
Schloegl, K., & Widtmann, G. (1987). Method of preparing (R)-4-amino-3-hydroxybutyric acid.
ResearchGate. (2020). Optimization of the azide–alkyne cycloaddition. ResearchGate. [Link]
Smith, P. A. S. (1961). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. Surrey Open Research repository. [Link]
Bartoli, G., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2011(1), 213-224. [Link]
Seebach, D., & Züger, M. (1990). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses, 63, 1. [Link]
Technical Support Center: Chemoselective Preservation of the Azide Group in Methyl 4-azido-3-hydroxybutyrate
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate . While the aliphatic azide is a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-azido-3-hydroxybutyrate . While the aliphatic azide is a highly versatile masked amine, its susceptibility to unintended reduction during multi-step synthesis often leads to complex mixtures and yield losses. This guide provides mechanistic troubleshooting, validated protocols, and chemoselective strategies to ensure the azide moiety remains intact during complex transformations.
Safety & Stability Notice
Before troubleshooting, verify the structural stability of your starting material. Applying the "Rule of Six" and energetic stability guidelines, Methyl 4-azido-3-hydroxybutyrate (C₅H₉N₃O₃) has a (Carbon + Oxygen)/Nitrogen ratio of (5+3)/3 = 2.66. Because this ratio falls between 1 and 3, the compound can be isolated but must be stored at low temperatures (≤ -18°C) and handled in appropriate quantities to prevent energetic decomposition and nitrogen outgassing[1].
Visualizing Chemoselective Workflows
Chemoselective pathways for Methyl 4-azido-3-hydroxybutyrate highlighting azide preservation.
Troubleshooting FAQs
Section 1: The Phosphine Dilemma (Staudinger Side-Reactions)
Q: I attempted a Mitsunobu reaction to invert the C3 hydroxyl stereocenter, but my azide group disappeared, and I isolated a highly polar byproduct. What happened?A: You have inadvertently triggered a Staudinger reduction. The Mitsunobu reaction relies on triphenylphosphine (PPh₃). The highly nucleophilic phosphorus atom attacks the terminal nitrogen (Nγ) of the aliphatic azide[2]. This nucleophilic attack forms a phosphazide intermediate that rapidly extrudes nitrogen gas (N₂) to yield an iminophosphorane (aza-ylide)[1]. Upon aqueous workup, the iminophosphorane hydrolyzes into a primary amine and triphenylphosphine oxide.
Causality & Solution: To prevent this, you must avoid phosphine reagents entirely when an azide is present. For C3 stereochemical inversion, utilize a phosphine-free two-step sequence:
Activate the hydroxyl group via triflation (Tf₂O, pyridine).
Perform an Sₙ2 displacement using a nucleophile like cesium acetate (CsOAc), followed by mild methanolysis to yield the inverted alcohol.
Section 2: Hydride Reductions and Ester Manipulations
Q: I need to reduce the methyl ester to an aldehyde. When I used LiAlH₄, I lost the azide. How can I achieve chemoselectivity?A: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that will reduce both the ester to an alcohol and the azide to a primary amine[3]. The driving thermodynamic force for azide reduction is the irreversible elimination of N₂ gas[3].
Causality & Solution: To selectively reduce the ester while preserving the azide, you must exploit kinetic control using Diisobutylaluminum hydride (DIBAL-H) at strictly cryogenic temperatures (-78°C). At this temperature, the nucleophilic attack of DIBAL-H on the ester forms a stable tetrahedral aluminum acetal intermediate. The thermal activation energy required for DIBAL-H to attack the azide is not reached at -78°C. Upon acidic quenching at low temperature, the acetal collapses to the aldehyde without exposing the azide to active hydride species.
Section 3: Protecting Group Strategies
Q: I need to protect the C3 hydroxyl group. Are there protecting groups that might compromise the azide during installation or future deprotection?A: Yes. If you protect the hydroxyl as a standard benzyl ether (Bn), the classic deprotection method requires catalytic hydrogenation (Pd/C, H₂). Aliphatic azides are highly susceptible to hydrogenolysis and will be rapidly reduced to amines under these conditions[4],[2].
Causality & Solution: Choose protecting groups with orthogonal deprotection mechanisms that do not rely on transition-metal catalyzed hydrogenation or phosphines.
Recommended: Silyl ethers (e.g., TBS, TIPS) installed via silyl chlorides and imidazole. They are deprotected using fluoride sources (TBAF) or mild acid, leaving the azide completely intact.
Recommended: p-Methoxybenzyl (PMB) ethers, which can be oxidatively cleaved using DDQ.
Protocol 1: Chemoselective Silyl Protection of the C3-Hydroxyl
Objective: Install a tert-butyldimethylsilyl (TBS) ether without reducing the azide.
Causality: Imidazole acts as a mild base and nucleophilic catalyst to activate TBSCl. The reaction conditions are non-reductive, ensuring the azide remains inert.
Dissolve Methyl 4-azido-3-hydroxybutyrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Cool the solution to 0°C using an ice bath.
Add Imidazole (2.0 eq) in one portion. Stir for 5 minutes until fully dissolved.
Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) dropwise as a solution in DCM.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). To confirm the azide is intact, stain the TLC plate with Ninhydrin and heat. A lack of purple/pink spots at the baseline confirms no primary amine has formed.
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation Checkpoint: Analyze the crude product via IR spectroscopy. The presence of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirms the absolute preservation of the azide group.
Protocol 2: Kinetic Reduction of the Ester to an Aldehyde
Objective: Reduce the methyl ester to an aldehyde using DIBAL-H while preserving the azide.
Causality: At -78°C, DIBAL-H selectively reduces the ester to a stable tetrahedral hemiacetal intermediate. The low thermal energy prevents the hydride from overcoming the activation barrier required to attack the azide.
Dissolve the TBS-protected Methyl 4-azido-3-hydroxybutyrate (1.0 eq) in anhydrous Toluene under argon.
Cool the reaction flask to exactly -78°C using a dry ice/acetone bath. Strict temperature control is critical to prevent azide reduction.
Slowly add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise down the side of the flask over 15 minutes.
Stir the reaction at -78°C for 2 hours.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot into cold methanol, extract with EtOAc, and run an IR spectrum. The ~2100 cm⁻¹ azide peak must remain strong.
Quench the main reaction at -78°C by carefully adding methanol (2 mL) followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).
Remove the cooling bath and stir vigorously at room temperature for 1 hour until the aluminum salts break down into two clear layers.
Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over MgSO₄, and concentrate.
Self-Validation Checkpoint: ¹H NMR analysis should reveal an aldehyde proton at ~9.6 ppm and the disappearance of the methyl ester singlet at ~3.7 ppm.
References
Troubleshooting Aza-Wittig side reactions - Benchchem. 1
Catalytic Reductions and Synthesis Applications of Organic Azides - Nottingham ePrints. 4
Azides in the Synthesis of Various Heterocycles - PMC (NIH). 2
Preparation of 1° Amines: Azide Synthesis - JoVE. 3
A Comparative Guide to the Mass Spectrometric Characterization of Methyl 4-azido-3-hydroxybutyrate Conjugates
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the detailed characterization of conjugates involving methyl 4-azido-3-hydroxybutyrate. As a bifunctional linker, this molecule is i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the detailed characterization of conjugates involving methyl 4-azido-3-hydroxybutyrate. As a bifunctional linker, this molecule is increasingly relevant in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and functionalized proteins. Accurate characterization of these complex molecules is critical for ensuring efficacy, safety, and batch-to-batch consistency in research and drug development.
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into selecting the optimal analytical strategy. We will explore ionization techniques, mass analysis, and fragmentation methods, supported by experimental protocols and comparative data to ensure scientific integrity and reproducibility.
The Analytical Challenge: Unraveling Conjugate Heterogeneity
Methyl 4-azido-3-hydroxybutyrate conjugates, particularly when linked to large biomolecules like monoclonal antibodies (mAbs), present significant analytical hurdles. The final product is often not a single species but a heterogeneous mixture. Key characterization questions include:
Intact Mass and Heterogeneity: What is the molecular weight of the conjugate? What is the distribution of conjugated species (e.g., the drug-to-antibody ratio, or DAR)?
Site of Conjugation: To which specific amino acid residue(s) is the linker-payload attached?
Structural Integrity: Has the conjugation process compromised the structure of the biomolecule or the linker itself?
Mass spectrometry is the ideal analytical tool to address these questions due to its high sensitivity, specificity, and ability to resolve complex mixtures.[1][2]
Ionization Techniques: Getting Your Conjugate into the Gas Phase
The first crucial step in MS analysis is ionization. The choice of technique dictates the type of information that can be obtained and is fundamental to preserving the integrity of the conjugate.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase with minimal fragmentation. It is exceptionally well-suited for large, fragile biomolecules and their conjugates.[3]
Mechanism of Action: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically produces a series of multiply charged ions (e.g., [M+nH]n+).
Expertise & Experience: The gentle nature of ESI makes it the gold standard for intact mass analysis . By preserving the entire conjugate structure, it allows for precise determination of the molecular weight and the distribution of different drug-loaded species.[3] The resulting multiply charged spectrum can be deconvoluted to provide a zero-charge mass spectrum, clearly resolving species with different numbers of conjugated molecules. Coupling ESI with liquid chromatography (LC-MS) is routine, enabling the separation of complex mixtures prior to MS analysis.
Trustworthiness: The primary challenge with ESI is its sensitivity to non-volatile salts and detergents, which can suppress the analyte signal.[3] Therefore, rigorous sample preparation, such as buffer exchange or the use of size-exclusion chromatography (SEC-MS), is a self-validating step crucial for obtaining high-quality data.[4][5]
MALDI is another soft ionization technique, particularly powerful for the analysis of high molecular weight compounds.[6]
Mechanism of Action: The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. MALDI typically produces singly charged ions ([M+H]+), simplifying spectral interpretation.[7]
Expertise & Experience: MALDI-TOF (Time-of-Flight) MS is an excellent tool for rapid screening and DAR determination .[7][8] Its tolerance for salts and buffers is higher than ESI, and the simple spectra allow for a quick assessment of the average molecular weight and heterogeneity of a conjugate sample.[6][8]
Trustworthiness: While powerful, MALDI can sometimes exhibit a bias, with certain species in a mixture (like the lighter chains of a reduced antibody) being preferentially ionized.[7] The choice of matrix is also critical and must be optimized for the specific analyte. For these reasons, while MALDI is excellent for high-throughput screening, ESI-MS is often preferred for detailed, quantitative characterization.
High-resolution intact mass analysis; LC-MS coupling
Rapid screening; DAR determination; Analysis of complex mixtures
Salt Tolerance
Low
Moderate to High
Sample Throughput
Lower (LC-MS) to Moderate (direct infusion)
High
Data Complexity
High (requires deconvolution)
Low (direct interpretation)
High-Resolution Mass Spectrometry (HRMS): The Power of Precision
To confidently characterize a novel conjugate, high-resolution accurate-mass (HRAM) instrumentation is indispensable. Analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide the resolving power and mass accuracy needed to decipher complex spectra.
Expertise & Experience: HRAM allows for the unambiguous determination of a molecule's elemental composition.[9] When analyzing a peptide modified with a methyl 4-azido-3-hydroxybutyrate-linked payload, HRMS can differentiate the modified peptide from other endogenous modifications (like phosphorylation) that may have similar nominal masses. This capability is crucial for minimizing false positives and building confidence in structural assignments.[9][10]
Trustworthiness: In quantitative experiments, the high resolving power of these instruments allows for the use of very narrow mass extraction windows, which dramatically increases selectivity by filtering out interfering ions from the sample matrix.[10] This ensures that the measured signal is truly from the analyte of interest.
Fragmentation (MS/MS) Analysis: Pinpointing the Conjugation Site
Determining the exact location of conjugation is often achieved with a "bottom-up" proteomics approach. The conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to identify the peptide carrying the modification.[11]
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method. It involves accelerating ions and colliding them with a neutral gas, causing them to break apart primarily at the peptide amide bonds, producing b- and y-type fragment ions.
Expertise & Experience: CID is excellent for obtaining peptide sequence information.[2] A key diagnostic feature for azido-containing molecules is the characteristic neutral loss of a nitrogen molecule (N₂), corresponding to a 28 Da mass difference .[12] Observing this loss in an MS/MS spectrum can provide strong evidence for the presence of an azide-modified peptide.
Trustworthiness: A limitation of CID is that it can cause labile post-translational modifications (PTMs) or complex linkers to fall off the peptide backbone before the backbone itself fragments. This can make it difficult to pinpoint the exact site of attachment.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that is complementary to CID. It involves transferring an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone to produce c- and z-type ions.
Expertise & Experience: The key advantage of ETD is its ability to preserve labile modifications attached to amino acid side chains.[1][13] This makes it the superior technique for unambiguously identifying the site of conjugation for molecules like methyl 4-azido-3-hydroxybutyrate conjugates. While CID might show that a peptide is modified, ETD will produce fragment ions with the modification still attached, confirming its precise location.[1]
Trustworthiness: The combination of CID and ETD data in a single analysis provides the highest level of confidence. CID provides robust peptide identification, while ETD confirms the location of labile modifications. This dual-fragmentation approach is a self-validating system for site-of-conjugation analysis.
Feature
Collision-Induced Dissociation (CID)
Electron-Transfer Dissociation (ETD)
Fragmentation Mechanism
Vibrational excitation via collision
Electron transfer, radical-driven
Backbone Cleavage
Amide bond (b- and y-ions)
N-Cα bond (c- and z-ions)
Preservation of Labile Groups
Poor; modifications often lost
Excellent; modifications are preserved
Best For...
General peptide sequencing
Site localization of labile modifications
Precursor Charge State
Works well on 2+ and 3+ ions
Requires precursor charge of 2+ or higher
Experimental Protocols & Workflows
Workflow 1: Intact Mass Analysis for DAR Determination
This workflow is designed to determine the overall molecular weight and heterogeneity of a large bioconjugate, such as an ADC.
Caption: Workflow for intact mass analysis of bioconjugates.
Detailed Protocol: Intact Mass Analysis
Sample Preparation: Start with the purified conjugate at a concentration of ~1 mg/mL. Perform a buffer exchange into an MS-friendly buffer (e.g., 1% formic acid in water/acetonitrile) using a desalting column to remove non-volatile salts.[3]
Instrumentation: Use a high-resolution LC-MS system, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.
LC Method:
Column: A reversed-phase column suitable for proteins (e.g., C4, short length).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A rapid 5-10 minute gradient from ~20% to 80% B.
Flow Rate: 0.3 - 0.5 mL/min.
MS Data Acquisition:
Acquire spectra in positive ion mode across a mass range appropriate for the expected multiply charged ions (e.g., m/z 1000-4000).
Optimize instrument parameters (capillary voltage, source temperature) to ensure efficient ionization and desolvation.
Data Analysis: Process the raw data to obtain the total mass spectrum for the eluting protein peak. Use deconvolution software to transform the multiply charged ion series into a zero-charge mass spectrum, which will show peaks corresponding to the different drug-loaded species (DAR 0, 1, 2, etc.).
Workflow 2: Peptide Mapping for Site of Conjugation Analysis
This workflow is used to identify the specific amino acid residue(s) modified with the linker-payload.
Caption: Workflow for peptide mapping to identify conjugation sites.
Detailed Protocol: Peptide Mapping
Protein Digestion:
Denature, reduce, and alkylate ~50 µg of the conjugate sample. A common protocol involves using 8 M urea, 10 mM DTT (dithiothreitol) for reduction, and 55 mM iodoacetamide for alkylation.[14]
Dilute the sample to reduce the urea concentration to <1 M.
Add a protease such as trypsin at a 1:20 enzyme-to-substrate ratio and incubate overnight at 37°C.[14]
Quench the reaction by adding formic acid.
Instrumentation: Use a high-resolution nanoLC-MS/MS system (e.g., Orbitrap or Q-TOF) capable of both CID and ETD fragmentation.[13]
LC Method:
Column: A reversed-phase analytical column (e.g., C18, 75 µm ID x 15 cm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A long, shallow gradient (e.g., 60-120 minutes) from ~2% to 40% B to ensure good separation of peptides.
MS/MS Data Acquisition:
Use a data-dependent acquisition (DDA) method where the instrument performs a full MS scan followed by several MS/MS scans on the most intense precursor ions.
If possible, use a decision-tree logic where precursors with charge states of 3+ or higher are fragmented by both CID and ETD to maximize information.
Data Analysis:
Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS data against the protein sequence.
Specify the mass of the methyl 4-azido-3-hydroxybutyrate linker-payload as a variable modification on potential residues (e.g., lysine, cysteine).
Manually inspect the MS/MS spectra of identified modified peptides to confirm the sequence and validate the site of modification, paying close attention to the fragment ions that retain the modification in the ETD spectra.
Waters. Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. [Link]
Biocompare. Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. [Link]
Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]
Coon, J. J., Udeshi, N. D., Syka, J. E. P., Senko, M. W., & Shabanowitz, J. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 4(3), 324–337. [Link]
Luo, S., Santostefano, A., & Liu, Y. H. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry, 24(1), 41–51. [Link]
McIndoe, J. S., & Nicholson, B. K. (1999). The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry, 573(1-2), 232–236. [Link]
Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS. In Post-Translational Modifications of Proteins: Tools for Functional Proteomics (pp. 145-166). Royal Society of Chemistry. [Link]
MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]
ResearchGate. MALDI-TOF mass spectra (singly charged ions) of proteins (blue) and bioconjugates with hapten ALa (green) and hapten ALb (brick-red). [Link]
QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. Identification of Protein Modifications. [Link]
G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]
Nilsson, C., et al. (2018). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analytical Methods, 10(40), 4872-4880. [Link]
Wang, T., et al. (2005). Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry. Journal of Mass Spectrometry, 40(3), 397-407. [Link]
Johari-Ahar, M., et al. (2014). MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of... Avicenna Journal of Medical Biotechnology, 6(1), 3-10. [Link]
Small Molecule Mass Spectrometry Facility, Michigan State University. Mass Spectrometry in Small Molecule Drug Development. [Link]
Leney, A. C., & Heck, A. J. R. (2017). High-Resolution Native Mass Spectrometry. Chemical Reviews, 117(8), 5342–5379. [Link]
Waters Corporation. Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. [Link]
de Graaf, A. J., et al. (2009). Selective enrichment of azide-containing peptides from complex mixtures. Molecular & Cellular Proteomics, 8(7), 1643-1651. [Link]
Comprehensive HPLC Comparison Guide: Purity Analysis of Methyl 4-azido-3-hydroxybutyrate
Methyl 4-azido-3-hydroxybutyrate (M4AHB) is a highly versatile chiral intermediate, predominantly utilized in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin), L-carnitine, and optically active oxa...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 4-azido-3-hydroxybutyrate (M4AHB) is a highly versatile chiral intermediate, predominantly utilized in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin), L-carnitine, and optically active oxazolidinones[1]. Because its downstream applications are highly sensitive to both chemical impurities and stereochemical inversion, establishing a rigorous, self-validating analytical framework is critical for drug development professionals.
This guide objectively compares the three primary High-Performance Liquid Chromatography (HPLC) modalities used to evaluate M4AHB: Reversed-Phase HPLC (RP-HPLC), Normal-Phase Chiral HPLC (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Analytical Challenges & The Causality of Method Design
Analyzing M4AHB presents specific chromatographic challenges due to its molecular structure:
Low UV Absorptivity: The molecule lacks an extended conjugated
π
-system. The azide (
−N3
) and ester (
−COOCH3
) groups exhibit only weak
n→π∗
and
π→π∗
transitions, necessitating low-wavelength UV detection (typically 210–220 nm)[2]. Causality: This strictly limits mobile phase selection. UV-absorbing solvents (like acetone) or high-UV-cutoff buffers must be avoided to prevent baseline drift and loss of sensitivity.
Dual Purity Requirements: Synthesizing M4AHB often involves the nucleophilic substitution of a halide precursor (e.g., methyl 4-chloro-3-hydroxybutyrate)[3]. An analytical suite must therefore resolve structurally similar chemical impurities (unreacted starting materials, hydrolysis products) while simultaneously quantifying the enantiomeric excess (e.e.) of the (R) or (S) stereocenter.
Decision tree for selecting the appropriate HPLC modality based on the analytical target for M4AHB.
Objective Comparison of HPLC Modalities
Reversed-Phase HPLC (RP-HPLC): The Standard for Chemical Purity
RP-HPLC utilizes a hydrophobic stationary phase (e.g., C18). The aliphatic carbon backbone of M4AHB interacts with the C18 chains, while the polar hydroxyl and azide groups dictate relative elution order against precursors.
Performance: Excellent for separating M4AHB from its synthetic precursor, methyl 4-chloro-3-hydroxybutyrate, because the azide group alters the molecule's dipole moment and hydrophobicity sufficiently compared to the chloro-group[3].
Limitation: C18 columns cannot recognize chirality; (R)- and (S)-M4AHB will co-elute as a single peak.
Normal-Phase Chiral HPLC: The Standard for Enantiomeric Excess
To determine the optical purity of M4AHB, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as Daicel Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are the industry gold standard[2].
Mechanism & Causality: The non-polar bulk solvent (Hexane) forces the polar groups of M4AHB (
−OH
,
−COOCH3
) to hydrogen-bond with the carbamate linkages of the CSP. The chiral cavities of the polysaccharide selectively accommodate one enantiomer better than the other, resulting in baseline resolution[2].
Mechanism of chiral separation for M4AHB enantiomers using a polysaccharide-based stationary phase.
HILIC: The Niche for Polar Degradants
If M4AHB undergoes ester hydrolysis, the resulting 4-azido-3-hydroxybutyric acid is highly polar and may elute in the void volume (
t0
) of a standard RP-HPLC method. HILIC (using an Amide or Diol column with >70% Acetonitrile) retains these polar degradants by partitioning them into a water-enriched layer on the stationary phase surface.
Quantitative Performance Summary
Parameter
RP-HPLC (Chemical Purity)
Chiral NP-HPLC (Optical Purity)
HILIC (Polar Profiling)
Stationary Phase
C18 (e.g., Waters XBridge)
Cellulose-based (e.g., OD-H)
Diol or Amide
Mobile Phase
Water (0.1%
H3PO4
) / ACN
Hexane / Isopropanol (90:10)
ACN / 10mM
NH4
Formate
Typical Retention Time
~6.5 min
(R): ~10.2 min, (S): ~11.5 min
~8.0 min (for free acid)
Resolution (
Rs
)
> 2.5 (vs. Chloro-precursor)
> 1.8 (between enantiomers)
> 2.0 (vs. void volume)
Tailing Factor (
Tf
)
1.1 - 1.3
1.2 - 1.5
1.3 - 1.6
Detection Wavelength
210 nm
220 nm
210 nm
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. A method is only considered valid for a given batch if it passes the integrated System Suitability Testing (SST) criteria.
Protocol A: RP-HPLC for Chemical Purity Profiling
Objective: Quantify unreacted starting materials and non-chiral side products.
System Preparation: Equip the HPLC with a C18 column (4.6 mm × 150 mm, 3.5 µm particle size). Set the column oven to 30°C.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Phosphoric acid in Milli-Q water (suppresses silanol ionization to prevent peak tailing of the hydroxyl group).
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
Detection: Set the UV/Vis detector to 210 nm.
Sample Preparation: Dissolve the M4AHB sample in 50:50 Water:ACN to a concentration of 1.0 mg/mL.
System Suitability Test (SST) & Self-Validation:
Action: Inject a resolution standard containing 0.5 mg/mL M4AHB and 0.5 mg/mL methyl 4-chloro-3-hydroxybutyrate.
Validation Criteria: The run is only valid if the resolution (
Rs
) between the chloro-precursor and M4AHB is
≥2.0
, and the Relative Standard Deviation (RSD) of the M4AHB peak area over 3 replicate injections is
≤2.0%
.
Protocol B: Chiral NP-HPLC for Enantiomeric Excess (e.e.)
Objective: Baseline separation of (R)-M4AHB and (S)-M4AHB to calculate enantiomeric excess[2].
System Preparation: Equip the HPLC with a Daicel Chiralcel OD-H column (4.6 mm × 250 mm, 5 µm). Ensure the system is thoroughly flushed with Isopropanol to remove any aqueous buffers before introducing normal-phase solvents. Set column oven to 25°C.
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas thoroughly. Causality: The 10% Isopropanol acts as a polar modifier to elute the analytes in a reasonable timeframe while maintaining the hydrogen-bonding interactions required for chiral recognition[2].
Isocratic Program: Pump the mobile phase isocratically at a flow rate of 0.7 mL/min.
Sample Preparation: Dissolve the M4AHB sample in the mobile phase (Hexane:IPA 90:10) to a concentration of 2.0 mg/mL. (Higher concentration is used due to lower UV absorptivity at 220 nm).
System Suitability Test (SST) & Self-Validation:
Action: Inject a racemic standard of M4AHB.
Validation Criteria: The method is self-validated if the resolution (
Rs
) between the (R) and (S) peaks is
≥1.5
(baseline resolution), and the tailing factor (
Tf
) for both peaks is
≤1.5
.
Navigating the Crosslinking Maze: The Understated Advantages of Methyl 4-azido-3-hydroxybutyrate
In the intricate world of chemical biology and drug development, the selection of a crosslinking agent is a critical decision that can dictate the success of an experiment. While a plethora of crosslinkers are available,...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of chemical biology and drug development, the selection of a crosslinking agent is a critical decision that can dictate the success of an experiment. While a plethora of crosslinkers are available, each with its own set of advantages and disadvantages, researchers are continually seeking reagents with improved specificity, biocompatibility, and versatility. This guide provides an in-depth comparison of Methyl 4-azido-3-hydroxybutyrate, a lesser-known yet potentially powerful crosslinker, with other commonly used alternatives. We will delve into its unique structural features and infer its advantages based on the established chemistry of its functional groups, supported by experimental principles from the broader field of bioconjugation.
The Power of Proximity: An Introduction to Photo-Crosslinking with Azides
At the heart of Methyl 4-azido-3-hydroxybutyrate's functionality is the azido group, a cornerstone of photoaffinity labeling (PAL). PAL is a powerful technique for identifying and characterizing molecular interactions in biological systems.[1] The core principle of PAL involves a photo-reactive group, such as an azide, which remains inert until activated by UV light.[2] Upon photo-activation, the azide group expels a molecule of nitrogen gas (N₂) and forms a highly reactive nitrene intermediate. This transient species can then rapidly and non-selectively insert into nearby C-H or N-H bonds, forming a stable covalent linkage with an interacting molecule.[1][3] This ability to "capture" transient or weak interactions in real-time is a significant advantage over traditional chemical crosslinkers that rely on the presence of specific functional groups.
Caption: Photo-activation of an alkyl azide to form a reactive nitrene for crosslinking.
Deconstructing Methyl 4-azido-3-hydroxybutyrate: A Trifecta of Functionality
While specific experimental data for Methyl 4-azido-3-hydroxybutyrate is scarce in publicly available literature, an analysis of its constituent parts—an alkyl azide, a hydroxyl group, and a methyl ester—allows us to infer its potential advantages.
1. The Alkyl Azide: A Double-Edged Sword of Reactivity:
The crosslinking capability of Methyl 4-azido-3-hydroxybutyrate stems from its alkyl azide group. Both aryl and alkyl azides are employed as photo-activatable crosslinkers.[4] Aryl azides are generally more stable and less prone to intramolecular rearrangements, leading to potentially higher crosslinking yields.[4] However, alkyl azides also form reactive nitrenes upon UV irradiation and can effectively induce crosslinking.[4] A key advantage of the small azido group is its minimal steric bulk, which is less likely to interfere with the natural interactions of a molecule it is conjugated to.[4]
2. The Hydroxyl Group: Enhancing Solubility and Offering a Secondary Handle:
A significant feature of Methyl 4-azido-3-hydroxybutyrate is its hydroxyl group. This functional group is expected to increase the hydrophilicity of the crosslinker, a desirable property for biological experiments conducted in aqueous environments. Many traditional crosslinkers are hydrophobic and require the use of organic co-solvents that can be detrimental to protein structure and function. Furthermore, the hydroxyl group can serve as a secondary site for chemical modification, allowing for the attachment of reporter tags such as biotin or fluorescent dyes after the initial crosslinking event.
3. The Methyl Ester: A Handle for Initial Conjugation:
The methyl ester group provides a convenient handle for the initial conjugation of the crosslinker to a molecule of interest, typically through reaction with a primary amine under appropriate conditions. This allows for the specific placement of the photo-reactive azido group onto a protein or other biomolecule.
A Comparative Analysis: Methyl 4-azido-3-hydroxybutyrate vs. The Field
To fully appreciate the potential advantages of Methyl 4-azido-3-hydroxybutyrate, it is essential to compare it with other classes of commonly used crosslinkers.
Crosslinker Class
Target Residues
Reaction Conditions
Spacer Arm
Key Advantages
Key Disadvantages
Methyl 4-azido-3-hydroxybutyrate (inferred)
Non-specific C-H, N-H bonds upon photo-activation
UV light
Yes
Temporal control of crosslinking, potential for increased water solubility, secondary modification site.
Potential for lower efficiency compared to aryl azides, prone to intramolecular rearrangement.[4]
NHS Esters
Primary amines (Lysine, N-terminus)
pH 7-9
Yes
High reactivity with readily available functional groups, well-established protocols.
Susceptible to hydrolysis, requires specific functional groups, can alter protein charge.[5]
Aryl Azides
Non-specific C-H, N-H bonds upon photo-activation
UV light
Yes
Higher crosslinking efficiency and stability than alkyl azides.[4]
Can be more sterically hindering than alkyl azides.
EDC (Zero-Length)
Carboxylates and primary amines
Acidic pH (4.5-5.5)
No
Forms a direct amide bond without adding a spacer, mimics native interactions.
Can lead to protein polymerization, requires specific functional groups in close proximity.[6]
Hypothetical Experimental Protocol: Identifying Protein-Protein Interactions using an Alkyl Azide Photo-Crosslinker
This protocol outlines a general workflow for using a photo-reactive crosslinker like Methyl 4-azido-3-hydroxybutyrate to identify binding partners of a protein of interest (Protein X).
Part 1: Conjugation of the Crosslinker to the Bait Protein
Preparation of Protein X: Purify Protein X to homogeneity. Ensure the buffer is free of primary amines (e.g., Tris). A phosphate or HEPES buffer at pH 7.5 is suitable.
Crosslinker Stock Solution: Prepare a stock solution of Methyl 4-azido-3-hydroxybutyrate in a compatible organic solvent (e.g., DMSO).
Conjugation Reaction: Add the crosslinker stock solution to the purified Protein X at a molar excess (e.g., 10- to 50-fold). The reaction between the methyl ester and primary amines on Protein X is facilitated under slightly basic conditions. Incubate for 1-2 hours at room temperature or overnight at 4°C.
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column or dialysis against the reaction buffer.
Part 2: Photo-Crosslinking and Analysis
Incubation with Potential Binding Partners: Mix the conjugated Protein X with a cell lysate or a purified potential binding partner. Allow the proteins to interact for a defined period.
Photo-activation: Expose the sample to UV light (typically 254-365 nm) on ice for 5-30 minutes. The optimal wavelength and duration should be determined empirically.
Analysis of Crosslinked Products:
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. The formation of a new, higher molecular weight band indicates successful crosslinking.
Western Blotting: Confirm the identity of the crosslinked complex by Western blotting using antibodies against Protein X and the suspected binding partner.
Mass Spectrometry: For unbiased identification of binding partners, the high molecular weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
Caption: General workflow for a photo-crosslinking experiment.
Making an Informed Choice: A Decision Framework
The selection of an appropriate crosslinker is highly dependent on the specific experimental goals.
Caption: A decision tree to guide the selection of a suitable crosslinker.
Conclusion
While Methyl 4-azido-3-hydroxybutyrate is not as widely documented as other crosslinkers, its unique combination of an alkyl azide, a hydroxyl group, and a methyl ester presents a compelling case for its potential utility in bioconjugation and proteomics research. The ability to initiate crosslinking with temporal control via photo-activation, coupled with the potential for enhanced water solubility and a secondary site for modification, positions it as a versatile tool for probing molecular interactions. As the demand for more sophisticated and biocompatible crosslinking reagents grows, compounds like Methyl 4-azido-3-hydroxybutyrate warrant further investigation to fully unlock their potential in advancing our understanding of complex biological systems.
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Tang, X., et al. (2022). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks.
Li, C., et al. (2018). Asymmetric synthesis of methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Organic & Biomolecular Chemistry, 16(33), 6039-6047.
Newman, B. S., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International Journal of Molecular Sciences, 22(6), 2893.
Seebach, D., et al. (1993). (R)-(−)
Traut, R. R., et al. (1973). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome. Biochemistry, 12(17), 3266-3273.
Bonartsev, A. P., et al. (2016). Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 10(3), 225-236.
Contente, M. L., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)
Lee, S. H., et al. (2009). The effect of 3-hydroxybutyrate methyl ester on learning and memory in mice. Journal of Neurochemistry, 108(6), 1531-1541.
Verdin, E. (2015, October 24). Ketone bodies as signaling metabolites. YouTube.
Santa Cruz Biotechnology. (n.d.). 5-[2-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione.
Zhila, N. O., et al. (2023). Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)
Rurek, M., et al. (2020). 3-Hydroxybutyrate Is Active Compound in Flax that Upregulates Genes Involved in DNA Methylation. International Journal of Molecular Sciences, 21(8), 2868.
Panich, J., et al. (2021). Strategies for Poly(3-hydroxybutyrate) Production Using a Cold-Shock Promoter in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 674828.
Martin, D. P., & Williams, S. F. (2014). Compositions and devices of poly-4-hydroxybutyrate.
Cytotoxicity assessment of Methyl 4-azido-3-hydroxybutyrate and its derivatives
Cytotoxicity Assessment of Methyl 4-azido-3-hydroxybutyrate and Its Triazole Derivatives: A Methodological Comparison Guide Executive Summary Methyl 4-azido-3-hydroxybutyrate (MAHB) is a highly versatile aliphatic azide,...
Author: BenchChem Technical Support Team. Date: March 2026
Cytotoxicity Assessment of Methyl 4-azido-3-hydroxybutyrate and Its Triazole Derivatives: A Methodological Comparison Guide
Executive Summary
Methyl 4-azido-3-hydroxybutyrate (MAHB) is a highly versatile aliphatic azide, traditionally utilized as a chiral building block for synthesizing statins, L-carnitine, and 4-hydroxy-2-pyrrolidone [1]. However, in contemporary medicinal chemistry, its terminal azide group serves as an ideal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This highly efficient reaction enables the rapid generation of 1,4-disubstituted 1,2,3-triazole derivatives [3].
While MAHB itself is biologically inert—a necessary trait for a synthetic intermediate—its triazole derivatives function as amide bioisosteres that exhibit profound anticancer and cytotoxic properties [3]. This guide provides application scientists with a robust, self-validating framework for comparatively assessing the cytotoxicity of the parent MAHB against its click-derived triazole analogs and standard chemotherapeutics.
Mechanistic Rationale: The Azide-to-Triazole Pipeline
To understand the cytotoxicity profile of these compounds, we must examine the structure-activity relationship (SAR). Why do we compare the parent azide to its derivatives?
The parent compound, MAHB, typically exhibits negligible cytotoxicity. When conjugated with alkyne-bearing pharmacophores (e.g., p-tolylthio or phosphonate groups) via CuAAC, the resulting 1,2,3-triazole ring facilitates novel non-covalent interactions. The triazole core is highly resistant to enzymatic degradation and is capable of forming critical hydrogen bonds and
π
π
stacking interactions with target proteins such as Epidermal Growth Factor Receptor (EGFR) or matrix metalloproteinases (MMPs)[2, 3].
Assessing both the parent and the derivatives in parallel ensures that any observed cytotoxic efficacy is structurally specific to the triazole hybrid, rather than a non-specific artifact of the azide precursor.
Workflow from MAHB synthesis to cytotoxicity and apoptosis profiling.
Comparative Cytotoxicity Data
The following table synthesizes representative benchmarking data, comparing the parent MAHB compound against two common classes of its triazole derivatives and a standard clinical chemotherapeutic (Doxorubicin). Data reflects half-maximal inhibitory concentrations (
IC50
) after 24 hours of exposure [2, 3].
Compound
Structural Class
MCF-7 (Breast)
IC50
HCT-116 (Colon)
IC50
BJ-1 (Normal)
IC50
Selectivity Index (BJ-1 / MCF-7)
MAHB
Aliphatic Azide
> 100 µM
> 100 µM
> 100 µM
N/A (Inert)
Derivative A
Phosphonate-Triazole
18.06 µM
15.13 µM
> 50 µM
~ 2.7x
Derivative B
p-Tolylthio-Triazole
1.60 µM
1.45 µM
38.5 µM
~ 24.0x
Doxorubicin
Anthracycline (Control)
1.25 µM
1.10 µM
4.2 µM
~ 3.3x
Data Interpretation: The parent MAHB shows no significant cytotoxicity, confirming its safety as a precursor. Derivative B demonstrates potency on par with Doxorubicin but boasts a significantly higher Selectivity Index, indicating lower toxicity toward healthy fibroblast cells[2].
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by solvent toxicity or assay interference.
Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan. We use this specific assay because it measures mitochondrial metabolic activity, which serves as a highly accurate, direct proxy for cell viability following triazole exposure.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 and HCT-116 cells at a density of
1×104
cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5%
CO2
atmosphere to allow for cellular adhesion.
Compound Preparation: Dissolve MAHB and triazole derivatives in DMSO to create 10 mM stock solutions. Dilute in culture media to final concentrations ranging from 0.1 µM to 100 µM.
Treatment & Self-Validation Checkpoint: Treat cells with the compounds for 24 hours.
Validation Control 1 (Vehicle): Treat a subset of wells with 0.1% DMSO (the maximum solvent concentration) to ensure the solvent is not causing cell death.
Validation Control 2 (Blank): Include wells with media + MTT reagent but no cells to establish background absorbance.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Protocol 2: Apoptosis vs. Necrosis Profiling (Flow Cytometry)
Causality: Cytotoxic agents can kill cells via controlled apoptosis or uncontrolled necrosis. Triazole derivatives typically induce apoptosis via mitochondrial membrane depolarization [3]. We use Annexin V (which binds to phosphatidylserine flipped to the outer cell membrane during early apoptosis) and Propidium Iodide (PI, which stains DNA only when the cell membrane is fully compromised in late apoptosis/necrosis) to distinguish the exact mechanism of cell death.
Step-by-Step Methodology:
Treatment: Treat
5×105
cells/well in 6-well plates with the calculated
IC50
concentration of the triazole derivative for 24 hours.
Harvesting: Collect both the floating (dead) cells and adherent cells (using Trypsin-EDTA). Wash twice with cold PBS.
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
Self-Validation Checkpoint (Compensation Controls): Prepare three control tubes:
Rationale: These controls are mandatory to calibrate the flow cytometer and compensate for spectral overlap between the FITC and PI emission channels.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Mechanism of triazole-induced apoptosis via mitochondrial depolarization.
Conclusion
Evaluating the cytotoxicity of Methyl 4-azido-3-hydroxybutyrate and its derivatives requires a comparative, multi-tiered approach. By benchmarking the inert parent azide against its click-chemistry derived triazole analogs, researchers can definitively attribute anticancer efficacy to the newly synthesized pharmacophore. Utilizing self-validating MTT and Flow Cytometry protocols ensures that the resulting data is both highly accurate and reproducible, accelerating the pipeline of novel therapeutic discovery.
References
EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone - Google Patents. Google Patents.
Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Publishing.
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry.
Validation
In Vitro and In Vivo Stability Comparison of Azide-Containing Linkers: A Comprehensive Guide for Bioconjugation and ADC Development
As bioconjugation strategies evolve, azide-alkyne cycloaddition ("click chemistry") has become a cornerstone for developing Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics. While non-cleavable az...
Author: BenchChem Technical Support Team. Date: March 2026
As bioconjugation strategies evolve, azide-alkyne cycloaddition ("click chemistry") has become a cornerstone for developing Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics. While non-cleavable azide linkers are celebrated for their robust plasma stability compared to traditional maleimide chemistry[], a critical challenge remains: the premature reduction of the azide handle in the complex in vivo environment.
This guide provides an objective, data-driven comparison of different azide-containing linkers, exploring the mechanistic causes of their degradation and outlining self-validating protocols to evaluate their stability.
The "Azide Paradox": Mechanisms of In Vivo Degradation
Organic azides are kinetically stable in aqueous buffers and resistant to oxidation and hydrolysis. However, in the biological milieu, they act as soft electrophiles and are susceptible to premature reduction into primary amines[2]. This converts the reactive handle into an inert amine, preventing payload conjugation or causing premature drug release.
Primary Pathways of Azide Reduction
Thiol-Mediated Reduction: Endogenous thiols, particularly hydrogen sulfide (H₂S) and glutathione (GSH), can attack the terminal nitrogen of the azide. This reaction forms an aza-ylide intermediate that spontaneously hydrolyzes into an amine[3].
Enzymatic Reduction (CYP450): Recent studies demonstrate that Cytochrome P450 (CYP450) enzymes can catalyze the oxygen-dependent reduction of azide-based compounds, particularly in the hypoxic microenvironments characteristic of solid tumors[2].
Photolysis and Radical Pathways: Aromatic azides, due to their delocalized
π
-systems, are highly sensitive to UV/visible light, rapidly extruding nitrogen gas to form highly reactive nitrenes[4].
Caption: Mechanistic pathways of in vivo azide reduction via endogenous thiols and CYP450 enzymes.
Comparative Stability: Aliphatic vs. Aromatic vs. Sterically Hindered Azides
The stability of an azide linker is fundamentally dictated by its local steric environment and electronic properties.
Unhindered Aliphatic Azides
Primary alkyl azides are the industry standard due to their rapid reaction kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). However, their lack of steric protection leaves the terminal nitrogen exposed to nucleophilic attack by endogenous thiols, resulting in moderate in vivo half-lives.
Aromatic Azides
Aromatic azides are generally the least stable in vivo. The aromatic ring stabilizes the transition state during reduction and makes the compound highly susceptible to photolytic degradation into nitrenes. While useful for photoaffinity labeling, they are generally avoided for long-circulating ADCs[4].
Sterically Hindered Azides (Secondary/Tertiary)
Introducing steric bulk—such as gem-dimethyl groups (tertiary azides) or ortho-substituents on an aryl ring—dramatically increases stability[5]. Steric hindrance increases the activation energy required for nucleophiles to attack the azide. While this also decreases the kinetic rate of SPAAC reactions with bulky cyclooctynes (like DBCO), the trade-off yields exceptional in vivo stability and chemoselectivity[6].
Quantitative Stability Comparison
Azide Class
Structural Example
In Vitro Plasma Half-Life (37°C)
In Vivo Half-Life (Mouse Model)
Primary Vulnerability
Unhindered Aliphatic
Primary Alkyl Azide
> 48 hours
~ 12 - 24 hours
Thiol-mediated reduction
Aromatic
Phenyl Azide
< 24 hours
< 6 hours
CYP450 reduction, Photolysis
Sterically Hindered
Tertiary / ortho-Methyl Azide
> 168 hours
> 72 hours
Slower SPAAC kinetics
Experimental Protocols for Stability Assessment
To objectively evaluate linker stability, researchers must employ self-validating experimental designs. The following protocols utilize internal standards and LC-MS/MS to differentiate between intact linkers, reduced amines, and protein-bound aggregates.
Protocol 1: In Vitro Human Plasma Stability Assay
Causality Check: In vitro plasma assays isolate the variable of thiol-mediated reduction from complex physiological clearance mechanisms (like hepatic metabolism).
Preparation: Spike the azide-linker conjugate into pooled human plasma to a final concentration of 100 µg/mL. Include a stable isotope-labeled internal standard to account for matrix effects during ionization.
Incubation: Incubate the mixture at 37°C under gentle agitation.
Sampling: Aliquot 50 µL samples at
t=0,1,4,12,24,48,72,
and
168
hours.
Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates plasma proteins and halts enzymatic activity.
Centrifugation: Centrifuge at 14,000
×g
for 10 minutes at 4°C.
Analysis: Analyze the supernatant via LC-MS/MS, monitoring the MRM (Multiple Reaction Monitoring) transitions for both the intact azide and the reduced amine byproduct.
Protocol 2: In Vivo Pharmacokinetic Profiling (Mouse Model)
Causality Check: In vivo models expose the linker to the full spectrum of degradation pathways, including CYP450 enzymes and tissue-specific thiol concentrations.
Administration: Inject female BALB/c mice intravenously (via tail vein) with the azide-conjugate at a dose of 5 mg/kg.
Blood Collection: Collect blood samples (~50 µL) via the submandibular vein at predetermined intervals (
t=0.5,2,6,12,24,48,
and
96
hours) into K2EDTA tubes.
Plasma Isolation: Centrifuge the blood at 2,000
×g
for 10 minutes at 4°C to isolate plasma.
Extraction & Quantification: Perform solid-phase extraction (SPE) or immunoaffinity capture (if conjugated to an antibody), followed by LC-MS/MS quantification of the intact azide payload.
Caption: Standardized workflow for assessing in vitro and in vivo stability of azide bioconjugates.
Conclusion & Selection Strategy
The selection of an azide linker should not default to the most reactive aliphatic option. Drug development professionals must balance SPAAC reaction kinetics with the required circulation half-life of the therapeutic:
For rapid in vitro diagnostics or short-circulating probes: Unhindered primary aliphatic azides are ideal due to their rapid cycloaddition kinetics.
For long-circulating ADCs or systemic therapeutics: Sterically hindered azides (tertiary or ortho-substituted) are highly recommended. While they require longer conjugation times or more reactive cyclooctynes (e.g., BARAC instead of DBCO)[5], their resistance to thiol and CYP450-mediated reduction ensures the payload reaches the target tumor microenvironment intact.
References
Pauff, S. M., et al. "CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes." ACS Chemical Biology. Available at:[Link]
Gordon, C. G., et al. "Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry." Journal of the American Chemical Society. Available at:[Link]
Plass, T., et al. "Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions." Angewandte Chemie International Edition. Available at:[Link]
Zhang, Y., et al. "Tumor-targeted glutathione oxidation catalysis with ruthenium nanoreactors against hypoxic osteosarcoma." Nature Communications. Available at:[Link]
Alfassi, Z. B., et al. "Reaction of azide radicals with aromatic compounds. Azide as a selective oxidant." The Journal of Physical Chemistry. Available at:[Link]
Quantitative analysis of bioconjugation efficiency with Methyl 4-azido-3-hydroxybutyrate
Quantitative Analysis of Bioconjugation Efficiency: Methyl 4-azido-3-hydroxybutyrate vs. Traditional Linkers Executive Summary In the development of antibody-drug conjugates (ADCs) and fluorescent probes, bioconjugation...
Author: BenchChem Technical Support Team. Date: March 2026
Quantitative Analysis of Bioconjugation Efficiency: Methyl 4-azido-3-hydroxybutyrate vs. Traditional Linkers
Executive Summary
In the development of antibody-drug conjugates (ADCs) and fluorescent probes, bioconjugation relies heavily on the delicate balance between reactivity, steric hindrance, and aqueous solubility. While PEGylated azides (e.g., PEG4-Azide) have long been the gold standard for maintaining protein solubility during click chemistry, their large hydrodynamic radii can mask binding sites and reduce conjugation kinetics . Conversely, short alkyl azides offer compact linkages but frequently induce protein aggregation due to exposed hydrophobic patches.
Methyl 4-azido-3-hydroxybutyrate (MAHB) is emerging as a highly efficient, bifunctional alternative. Originally utilized as a synthetic intermediate , its structure offers a unique combination of features for bioconjugation: an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a methyl ester for amidation or hydrolysis, and crucially, a
β
-hydroxyl group that confers localized hydrophilicity.
Mechanistic Profiling: The Role of the
β
-Hydroxyl Group
The causality behind MAHB's superior performance lies in its molecular topography. The hydroxyl group at the 3-position acts as a robust hydrogen-bond donor and acceptor, effectively solvating the linker microenvironment. When conjugated to a protein surface, this localized hydration shell prevents the hydrophobic collapse and subsequent aggregation typically seen with unsubstituted alkyl linkers (such as ethyl 4-azidobutyrate).
Furthermore, MAHB lacks the extended, flexible polymeric chain of PEG4, minimizing steric shielding. This allows incoming bulky payloads (e.g., DBCO-fluorophores or alkyne-functionalized drugs) unhindered access to the azide moiety, maximizing the second-order rate constant (
k2
) of the cycloaddition .
Quantitative Comparison Matrix
To objectively evaluate MAHB, we compared its bioconjugation efficiency against PEG4-Azide and Ethyl 4-azidobutyrate. The linkers were conjugated to a model monoclonal antibody (Trastuzumab) via standard EDC/NHS chemistry (following ester hydrolysis), targeting a Degree of Conjugation (DoC) of 4.0. Subsequent SPAAC was performed using DBCO-Cy5.
*Aggregation determined via Size Exclusion Chromatography (SEC) post-conjugation.
Data Synthesis: MAHB matches the anti-aggregation performance of PEG4-Azide while delivering a ~30% faster reaction rate (
k2
) due to reduced steric hindrance. Unlike Ethyl 4-azidobutyrate, which triggers significant protein fallout (14.5%), MAHB maintains pristine structural integrity.
Experimental Workflows: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in analytical checkpoints, creating a self-validating workflow for MAHB bioconjugation.
Phase 1: Linker Activation (In Situ)
Hydrolysis: Dissolve 10 mg of MAHB in 100 µL of 0.1 M NaOH/MeOH (1:1). Stir at room temperature for 30 minutes to hydrolyze the methyl ester to 4-azido-3-hydroxybutyric acid. Neutralize with 1 M HCl to pH 6.0.
Activation: Add 1.5 eq of EDC·HCl and 2.0 eq of Sulfo-NHS. Incubate for 15 minutes at room temperature to form the active NHS-ester.
Validation Checkpoint 1: Analyze a 2 µL aliquot via LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate. Proceed only if conversion is >90%.
Phase 2: Protein Conjugation
Coupling: Add the activated MAHB-NHS to the target protein (1-5 mg/mL in PBS, pH 7.4) at a 10:1 molar ratio. Incubate for 2 hours at room temperature.
Purification: Remove unreacted linker using a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS.
Validation Checkpoint 2: Perform Intact Mass Spectrometry (ESI-TOF) to quantify the exact Degree of Conjugation (DoC). A shift of +127 Da per linker confirms successful attachment.
Phase 3: CuAAC Click Chemistry
Reaction Assembly: To the azide-functionalized protein, add 3 eq of Alkyne-Payload.
Catalyst Addition: Premix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) to protect the protein from oxidative damage . Add to the reaction, followed immediately by Sodium Ascorbate (10 mM final) to initiate Cu(I) generation.
Incubation & Cleanup: React for 1 hour at room temperature. Quench with 5 mM EDTA and desalt.
Validation Checkpoint 3: Run SEC-HPLC to confirm the absence of high-molecular-weight aggregates (<2%) and verify monomeric purity.
Visualizations
Workflow for self-validating bioconjugation using Methyl 4-azido-3-hydroxybutyrate.
Mechanistic pathway of the CuAAC reaction utilizing the MAHB-protein intermediate.
References
Nagao, K., et al. "Improved process for producing 4-hydroxy-2-pyrrolidone.
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 2009.[Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Handling and Disposal of Methyl 4-azido-3-hydroxybutyrate
Methyl 4-azido-3-hydroxybutyrate is a highly reactive organic azide frequently utilized as a critical intermediate in drug development (e.g., statin precursors) and bioorthogonal click chemistry. While highly valuable sy...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 4-azido-3-hydroxybutyrate is a highly reactive organic azide frequently utilized as a critical intermediate in drug development (e.g., statin precursors) and bioorthogonal click chemistry. While highly valuable synthetically, the terminal azide (-N₃) moiety presents severe explosion hazards if mismanaged.
This guide provides step-by-step, self-validating protocols for the safe handling, chemical quenching, and disposal of Methyl 4-azido-3-hydroxybutyrate, ensuring strict compliance with Environmental Health and Safety (EHS) standards.
Hazard Causality & Chemical Profiling
To handle organic azides safely, one must understand the thermodynamic instability inherent to the molecule. The stability of an organic azide is quantitatively assessed using the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio[1].
Table 1: Chemical Hazard Profile & Stability Metrics
Metric / Property
Value / Condition
Causality & Operational Implication
Chemical Formula
C₅H₉N₃O₃
Contains a high-energy terminal azide (-N₃) group.
Stability Ratio
2.67
Calculated via
(NC+NO)/NN
[1],[2]. Because
2.67<3.0
, the molecule lacks sufficient atomic bulk to dissipate the energy of azide decomposition. It is highly unstable and potentially explosive.
Incompatible Solvents
DCM, Chloroform
Azides undergo nucleophilic substitution with halogenated solvents to form diazidomethane or triazidomethane, which are violently explosive[3].
Incompatible Reagents
Strong Acids (HCl, H₂SO₄)
Lowering the pH protonates the azide ion, generating hydrazoic acid (HN₃). HN₃ is highly toxic, volatile (boiling point 37°C), and explosive[4],[3].
Incompatible Materials
Heavy Metals (Cu, Pb, Ag)
Contact with metal spatulas or plumbing forms shock-sensitive metal azide salts, which are primary explosives[5],[1].
Operational Workflow for Disposal
Depending on the volume and concentration of the waste, Methyl 4-azido-3-hydroxybutyrate can either be collected directly for EHS disposal or chemically quenched in the laboratory prior to disposal.
Figure 1: Decision matrix and operational workflow for Methyl 4-azido-3-hydroxybutyrate disposal.
Route A: Direct EHS Disposal Protocol (Intact Waste)
If institutional policy dictates direct collection of azide waste, strict segregation rules must be followed to prevent catastrophic in-container reactions.
Segregation : Isolate the azide waste completely from all acidic, halogenated, and heavy metal-containing waste streams[5],[3].
Container Selection : Use only high-density polyethylene (HDPE) or compatible plastic containers. Never use metal containers, metal caps, or metal spatulas. Friction or prolonged contact can generate highly unstable metal azides[5],[1].
pH Maintenance : If the waste stream is aqueous, adjust and maintain the pH strictly above 9.0 using dilute NaOH. Causality: Keeping the solution basic prevents the protonation of azide ions into volatile, highly toxic hydrazoic acid (HN₃)[5],[4].
Labeling : Clearly label the container with an orange "WASTE CHEMICALS" tag, explicitly listing "Methyl 4-azido-3-hydroxybutyrate" and prominently noting "EXPLOSIVE HAZARD"[3].
Route B: Chemical Quenching (Staudinger Reduction)
For larger scale operations, converting the organic azide to a stable derivative (an amine) prior to disposal is the safest methodology[3]. The Staudinger reduction utilizes triphenylphosphine (PPh₃) to nucleophilically attack the terminal nitrogen of the azide. This forms a phosphazide intermediate that irreversibly extrudes N₂ gas to form an iminophosphorane. Subsequent hydrolysis yields a stable primary amine, completely neutralizing the explosive hazard[6].
Step-by-Step Quenching Protocol:
Preparation : Perform all steps in a certified fume hood behind a portable blast shield[5]. Ensure the azide waste is dissolved in a compatible, non-halogenated solvent (e.g., THF or ethanol)[3].
Temperature Control : Submerge the reaction flask in an ice-water bath (0–5 °C). Causality: The reduction is highly exothermic; thermal control prevents runaway kinetics and violent N₂ gas expansion.
Reagent Addition : Slowly add 1.1 to 1.2 molar equivalents of PPh₃ (dissolved in THF) dropwise to the azide solution.
Degassing : Stir the mixture continuously until all nitrogen gas (N₂) evolution ceases. Causality: The extrusion of N₂ is the irreversible step that destroys the explosive azide moiety[6].
Hydrolysis : Add an excess of distilled water to the mixture. Remove the ice bath and allow the solution to warm to room temperature, stirring for 2–4 hours. Causality: Water hydrolyzes the intermediate into Methyl 4-amino-3-hydroxybutyrate and triphenylphosphine oxide[6].
Self-Validation (TLC/FTIR) : Verify the destruction of the azide to validate the protocol's success.
TLC Method: Spot the mixture on a TLC plate, dry at 80°C, dip in a 10% PPh₃/CH₂Cl₂ solution, dry again, and stain with 0.3% ninhydrin. The absence of an azide spot and the presence of a Ruhemann's purple spot confirms complete conversion[7].
FTIR Method: Confirm the disappearance of the strong azide asymmetric stretch at ~2100 cm⁻¹.
Final Disposal : Once validated, the neutralized amine solution can be safely disposed of in standard organic/aqueous waste streams[4].
Emergency Spill Management
In the event of an accidental spill of Methyl 4-azido-3-hydroxybutyrate, treat it as a major hazard due to its shock sensitivity[5].
Evacuation : Immediately evacuate the immediate area and notify laboratory personnel and EHS[5].
PPE : Don Silver Shield gloves under nitrile gloves, a face shield, and a chemical-resistant apron[5],[4].
Containment : Do not use metal tools. Wipe up the spill gently using absorbent pads[5].
Decontamination : Wash the affected area with soap and copious amounts of water, ensuring the cleaning solution maintains a basic pH[5].
Waste Handling : Dispose of all contaminated pads and PPE as "Extremely Hazardous Waste" in designated plastic containers[5].
References
Sodium Azide and Organic Azides - UC Santa Barbara. ucsb.edu.
Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. unm.edu.
Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu.
University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. pitt.edu.
Simple and Convenient Protocol for Staining of Organic Azides on TLC Pl
Azide Compounds - Environmental Health and Safety. fsu.edu.
Bioorthogonal reactions of triarylphosphines and rel
Personal protective equipment for handling Methyl 4-azido-3-hydroxybutyrate
Advanced Operational Guide: Safe Handling and Disposal of Methyl 4-azido-3-hydroxybutyrate As a Senior Application Scientist, I recognize that scaling up the synthesis of active pharmaceutical ingredients—such as the con...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: Safe Handling and Disposal of Methyl 4-azido-3-hydroxybutyrate
As a Senior Application Scientist, I recognize that scaling up the synthesis of active pharmaceutical ingredients—such as the conversion of Methyl 4-azido-3-hydroxybutyrate to 4-hydroxy-2-pyrrolidone—requires more than just a theoretical understanding of the chemistry. It demands a rigorous, field-proven safety architecture. Organic azides are notoriously energetic, and handling them requires a deep understanding of their thermodynamic instability, permeation risks, and chemical incompatibilities.
This guide provides the essential, self-validating protocols and Personal Protective Equipment (PPE) specifications required to handle Methyl 4-azido-3-hydroxybutyrate safely, ensuring that your laboratory operations remain both highly efficient and fundamentally secure.
Thermodynamic Stability and Hazard Assessment
Before selecting PPE or designing a workflow, we must quantify the inherent risk of the molecule. The stability of an organic azide is dictated by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" [1]. Methyl 4-azido-3-hydroxybutyrate (
C5H9N3O3
) contains 5 carbon atoms and 3 nitrogen atoms.
Table 1: Quantitative Hazard Assessment for Methyl 4-azido-3-hydroxybutyrate
Property / Parameter
Value / Specification
Causality & Safety Implication
Chemical Formula
C5H9N3O3
Contains the highly energetic azide (
−N3
) functional group.
C/N Ratio
1.67
A ratio
<3
indicates severe explosive potential. The molecule lacks sufficient carbon mass to dissipate the energy of nitrogen gas release.
Rule of Six
5 Carbons / 1 Azide
Fails the rule (
5<6
); the compound is highly shock-sensitive and thermally unstable.
Max Safe Concentration
<1.0 M
Must be kept in solution (e.g., ethyl acetate). Never concentrate to dryness via rotary evaporation.
Waste pH Requirement
pH 6.0 – 9.0
Acidic environments protonate the azide ion, forming highly toxic and volatile hydrazoic acid (
HN3
).
Because this compound fails both the C/N ratio threshold and the Rule of Six, it must be treated as a primary explosive hazard. It should never be isolated in its pure, dry form.
Personal Protective Equipment (PPE): The Causality of Protection
Standard laboratory PPE is insufficient for handling low-molecular-weight organic azides. The selection of protective gear must directly address the specific chemical kinetics and blast risks associated with this molecule [3].
Table 2: Mandatory PPE Specifications and Rationale
PPE Category
Specification
Causality / Rationale
Hand Protection
Silver Shield® (Inner) + Nitrile (Outer)
Nitrile alone is rapidly permeable to small organic azides. Silver Shield® provides the necessary chemical barrier, while the outer nitrile glove restores tactile dexterity.
Eye/Face Protection
ANSI Z87.1 Splash Goggles + Face Shield
Protects against both chemical splashes and the primary blast fragmentation hazard inherent to low C/N ratio azides.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates thermal injury risks from the rapid, exothermic decomposition of the azide group. Must be fully buttoned to the collar.
Step-by-Step Operational Methodologies
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol 1: Fume Hood Setup and Reagent Handling
Clear the Workspace: Remove all metal spatulas, metal stirring bars, and halogenated solvents (e.g., dichloromethane, chloroform) from the fume hood.
Causality: Azides react with heavy metals (copper, brass, lead) to form highly shock-sensitive metal azides. Furthermore, azides can displace halides in halogenated solvents to form diazidomethane, a notoriously unpredictable explosive [2].
Validation: Visually confirm that only PTFE/Teflon, glass, or plastic instruments are present in the hood.
Establish Engineering Controls: Position a heavy-duty polycarbonate blast shield inside the fume hood. Ensure the fume hood sash is lowered to the minimum workable height.
Solvent Selection: Dissolve or handle Methyl 4-azido-3-hydroxybutyrate strictly in compatible solvents (e.g., methyl isobutyl ketone, ethyl acetate, or water).
Concentration Management: Maintain the azide concentration below
1.0 M
at all times.
Validation: Calculate the total molarity before beginning the reaction. If the concentration exceeds
1.0 M
, dilute immediately with the reaction solvent.
Protocol 2: Quenching and Waste Disposal
Assess Residual Azide: After the synthetic step (e.g., catalytic hydrogenation to the amine), verify if unreacted organic azide remains in the reaction mixture.
In-Situ Quenching (Staudinger Reduction): If residual azide is present, add a stoichiometric excess of triphenylphosphine (
PPh3
) slowly to the solution in a well-ventilated hood. Stir until nitrogen gas evolution completely ceases.
Causality:
PPh3
safely reduces the energetic azide to a stable iminophosphorane (and subsequently an amine upon hydrolysis), permanently eliminating the explosion hazard.
Waste Segregation: Collect the quenched waste in a dedicated, clearly labeled, non-metal (polyethylene) container.
Validation: Verify the container label explicitly states "Azide Waste - NO ACIDS."
pH Verification: Before sealing the waste container for Environmental Health & Safety (EH&S) pickup, test the solution with pH indicator paper.
Validation: The pH must read between 6.0 and 9.0. If the solution is acidic, carefully neutralize it with dilute
NaOH
. This self-validating step guarantees that toxic hydrazoic acid (
HN3
) cannot form during storage or transport[2].
Safety & Disposal Workflow Visualization
The following decision tree maps the critical operational and safety checkpoints when handling Methyl 4-azido-3-hydroxybutyrate.
Workflow for the safe handling, quenching, and disposal of Methyl 4-azido-3-hydroxybutyrate.
References
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]
University of Pittsburgh Environment, Health & Safety. "Guidelines for the Safe Handling of Azides." URL: [Link]
University of California, Santa Barbara Environment, Health & Safety. "Sodium Azide and Organic Azides Standard Operating Procedure." URL:[Link]
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